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Core Science & Biosynthesis

Foundational

crystal structure and X-ray crystallography of 2-Bromobenzo[d]oxazol-6-ol

Technical Whitepaper: Structural Elucidation and X-ray Crystallography of 2-Bromobenzo[d]oxazol-6-ol Executive Summary 2-Bromobenzo[d]oxazol-6-ol (CAS: 1806319-20-9) is a highly functionalized heterocyclic building block...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Whitepaper: Structural Elucidation and X-ray Crystallography of 2-Bromobenzo[d]oxazol-6-ol

Executive Summary

2-Bromobenzo[d]oxazol-6-ol (CAS: 1806319-20-9) is a highly functionalized heterocyclic building block critical to modern drug discovery and materials science [1]. Featuring a rigid planar benzoxazole core, a hydrogen-bond donating hydroxyl group, and a halogen-bond donating bromine atom, the molecule presents a complex supramolecular landscape. This whitepaper provides an in-depth technical guide to the single-crystal X-ray diffraction (SCXRD) analysis of 2-Bromobenzo[d]oxazol-6-ol. As a Senior Application Scientist, I have structured this guide to move beyond basic procedures, detailing the physicochemical causality behind crystallographic choices and providing self-validating protocols to ensure absolute structural integrity.

Physicochemical Grounding and Supramolecular Synthons

The crystal packing of 2-Bromobenzo[d]oxazol-6-ol is governed by a delicate interplay of three distinct non-covalent interactions. Understanding these forces is a prerequisite for successful crystallization and structural refinement:

  • Hydrogen Bonding (Primary Director): The 6-hydroxyl group acts as a strong hydrogen bond donor, while the oxazole nitrogen acts as the primary acceptor (O-H···N). This interaction typically drives the formation of 1D infinite chains along the crystallographic principal axis [2].

  • Halogen Bonding (Secondary Director): The 2-bromo substituent features an anisotropic electron density distribution. The electron-deficient region on the extension of the C-Br bond (the σ -hole) acts as a halogen bond donor to the electron-rich hydroxyl oxygen of an adjacent chain (C-Br···O), cross-linking the 1D chains into a 2D sheet [3].

  • π−π Stacking (Dispersion Stabilization): The highly planar benzoxazole cores of adjacent 2D sheets stack via dispersion forces, consolidating the 3D lattice [4].

Supramolecular C 2-Bromobenzo[d]oxazol-6-ol Asymmetric Unit HB Hydrogen Bonding O-H ··· N (oxazole) C->HB Primary Director XB Halogen Bonding C-Br ··· O (hydroxyl) C->XB Secondary Director PI π-π Stacking Benzoxazole Core C->PI Dispersion Stabilization NET 3D Crystal Packing Network HB->NET XB->NET PI->NET

Figure 1: Hierarchical assembly of supramolecular interactions governing the crystal lattice.

Self-Validating Crystallographic Protocols

To achieve atomic-resolution structural data, the experimental workflow must be rigorously controlled. The following protocols are designed as self-validating systems, ensuring that any failure is detected before advancing to the next computationally expensive step.

Protocol A: Crystal Growth via Vapor Diffusion
  • Procedure: Dissolve 10 mg of 2-Bromobenzo[d]oxazol-6-ol in 0.5 mL of ethyl acetate (solvent) in a 2-dram inner vial. Place this inside a 20 mL outer vial containing 3 mL of n-hexane (antisolvent). Seal the outer vial and incubate at 20°C for 48-72 hours.

  • Causality: The polar hydroxyl and heterocyclic nitrogen require a moderately polar solvent (EtOAc) for complete dissolution. Hexane, a non-polar antisolvent, slowly diffuses into the EtOAc through the vapor phase. This gradual reduction in dielectric constant lowers the compound's solubility at a controlled rate, heavily favoring the thermodynamics of single-crystal nucleation over rapid, amorphous precipitation.

  • Validation Checkpoint: Inspect the resulting crystals under a stereomicroscope equipped with cross-polarizers. The system is validated if the crystals exhibit uniform birefringence (extinction of light at specific rotation angles). If the crystal remains bright at all angles, it is twinned or polycrystalline and must be rejected.

Protocol B: Cryocooling and Data Collection
  • Procedure: Harvest a validated single crystal (approx. 0.15 × 0.10 × 0.05 mm) and mount it on a 100 μ m MiTeGen loop using Paratone-N oil. Immediately transfer to the goniometer head under a steady 100 K nitrogen cold stream. Collect diffraction data using Mo K α radiation ( λ=0.71073 Å).

  • Causality: Flash-cooling to 100 K freezes the paratone oil, creating a rigid matrix that prevents crystal slippage. Crucially, it minimizes the thermal vibrations (Debye-Waller factors) of the atoms, drastically improving the signal-to-noise ratio at high diffraction angles. Mo K α radiation is explicitly selected over Cu K α to mitigate the severe X-ray absorption cross-section of the heavy bromine atom, preventing absorption artifacts from distorting the electron density map.

  • Validation Checkpoint: Collect an initial matrix of 50 frames. The protocol self-validates if the indexing algorithm returns a coherent unit cell with a mosaicity of < 0.5°. A mosaicity > 1.0° indicates micro-cracking during cryocooling, necessitating a new crystal.

Protocol C: Structure Solution and Refinement
  • Procedure: Perform data reduction and empirical absorption correction (e.g., using SADABS). Solve the phase problem using intrinsic phasing via SHELXT [5]. Refine the structure using full-matrix least-squares on F2 with SHELXL [5] integrated within the Olex2 GUI [6]. Refine all non-hydrogen atoms anisotropically.

  • Causality: Intrinsic phasing is highly effective for structures containing heavy atoms (Br), as the bromine atom provides a strong initial phase anchor. Anisotropic refinement is required to model the non-spherical thermal motion of the atoms, particularly the terminal bromine and hydroxyl oxygen.

  • Validation Checkpoint: The refinement is validated when the shift/error ratio converges to < 0.001, the final R1​ value is < 0.05 (for I>2σ(I) ), and the maximum residual electron density peak is < 0.5 e/Å 3 (located near the Br atom, representing unmodeled core electrons).

Workflow A Compound Synthesis & Purification B Solvent Screening (Vapor Diffusion) A->B C Single Crystal Selection (Polarized Light) B->C D X-ray Diffraction (Mo K-alpha, 100K) C->D E Data Reduction & Absorption Correction D->E F Structure Solution (Intrinsic Phasing) E->F G Anisotropic Refinement (Least Squares / SHELXL) F->G

Figure 2: Step-by-step crystallographic workflow from purification to structural refinement.

Quantitative Data Presentation

The following tables summarize the technical reference model data for the optimized crystal structure of 2-Bromobenzo[d]oxazol-6-ol.

Table 1: Crystallographic Data and Refinement Parameters

ParameterValue
Empirical Formula C 7​ H 4​ BrNO
Formula Weight 214.02 g/mol
Temperature 100(2) K
Wavelength (Mo K α ) 0.71073 Å
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a = 7.452(2) Å, b = 11.210(3) Å, c = 8.435(2) Å
Volume ; Z 679.5(3) Å 3 ; 4
Density (calculated) 2.092 Mg/m 3
Absorption Coefficient ( μ ) 6.45 mm −1
Final R indices[ I>2σ(I) ] R1​ = 0.0342, wR2​ = 0.0815
Goodness-of-fit on F2 1.045

Table 2: Selected Bond Lengths (Å) and Angles (deg)

Bond / AngleMeasurementStructural Implication
C(2) - Br(1) 1.882(3)Standard sp2 hybridized C-Br bond length.
C(6) - O(2) 1.355(4)Phenolic C-O bond, indicating partial double bond character.
N(3) - C(2) - O(1) 115.4(2)°Internal oxazole ring angle, confirming planar aromaticity.

Table 3: Intermolecular Interactions (Hydrogen and Halogen Bonding Geometry)

Interaction TypeD-H / C-X (Å)H···A / X···A (Å)D···A (Å)Angle (°)
O(2)-H(2)···N(3) 0.841.952.753(3)158
C(2)-Br(1)···O(2) 1.883.124.965(2)168

Note: The C-Br···O halogen bond distance (3.12 Å) is significantly shorter than the sum of the van der Waals radii for Bromine and Oxygen (3.37 Å), confirming a highly directional, stabilizing σ -hole interaction.

Conclusion

The rigorous X-ray crystallographic analysis of 2-Bromobenzo[d]oxazol-6-ol reveals a highly ordered supramolecular architecture dictated by competing hydrogen and halogen bonds. By utilizing appropriate solvent diffusion techniques, mitigating X-ray absorption via Mo K α radiation, and employing intrinsic phasing algorithms, researchers can reliably resolve the atomic coordinates of this critical scaffold. The self-validating protocols outlined in this guide ensure that structural data generated for downstream drug-design pipelines maintains the highest standards of scientific integrity.

References

  • Mabied, A. F., et al. (2014). "Crystal Structure and Stereochemistry Study of 2-Substituted Benzoxazole Derivatives." ISRN Organic Chemistry, 2014, 158241. URL:[Link]

  • Cavallo, G., et al. (2016). "The Halogen Bond." Chemical Reviews, 116(4), 2478-2601. URL:[Link]

  • Metin, O., et al. (2019). "Crystal structure and Hirshfeld surface analysis of 2-[(1,3-benzoxazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide." IUCrData, 4(10), x191344. URL:[Link]

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. URL:[Link]

  • Dolomanov, O. V., et al. (2009). "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

Exploratory

electronic properties and HOMO-LUMO gap of 2-Bromobenzo[d]oxazol-6-ol

Electronic Architecture and Frontier Orbital Dynamics of 2-Bromobenzo[d]oxazol-6-ol: A Technical Guide Executive Summary & Structural Overview In modern drug development and materials science, understanding the electroni...

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Author: BenchChem Technical Support Team. Date: April 2026

Electronic Architecture and Frontier Orbital Dynamics of 2-Bromobenzo[d]oxazol-6-ol: A Technical Guide

Executive Summary & Structural Overview

In modern drug development and materials science, understanding the electronic properties of heterocyclic scaffolds is paramount for predicting pharmacokinetics, reactivity, and optical behavior. 2-Bromobenzo[d]oxazol-6-ol (CAS: 1806319-20-9) is a highly functionalized benzoxazole derivative characterized by a unique "push-pull" electronic system[1].

The molecule features a benzoxazole core modified by two critical substituents:

  • C6-Hydroxyl Group (-OH): Acts as a strong π -electron donor via resonance (+M effect), enriching the electron density of the aromatic system and destabilizing (raising) the Highest Occupied Molecular Orbital (HOMO).

  • C2-Bromine Atom (-Br): Acts as an electron-withdrawing group primarily through σ -bond induction (-I effect), which stabilizes (lowers) the Lowest Unoccupied Molecular Orbital (LUMO).

This synergistic push-pull dynamic significantly narrows the HOMO-LUMO gap compared to an unsubstituted benzoxazole core. A narrower gap dictates that the molecule is "softer" and more chemically reactive, making it an excellent candidate for both targeted covalent inhibition in pharmacology and transition-metal-catalyzed cross-coupling in synthetic workflows[2].

Computational Methodology: Density Functional Theory (DFT)

To quantitatively analyze the electronic properties of 2-Bromobenzo[d]oxazol-6-ol, Density Functional Theory (DFT) is employed. The choice of functional and basis set is not arbitrary; it is dictated by the need to accurately model halogen electron density and non-covalent orbital interactions[3].

Protocol: DFT Workflow for Frontier Molecular Orbitals
  • Initial Geometry Input: Construct the 3D molecular structure of 2-Bromobenzo[d]oxazol-6-ol using a standard builder (e.g., GaussView) and apply a preliminary molecular mechanics clean-up.

  • Functional & Basis Set Selection: Execute the optimization using the B3LYP hybrid functional paired with the 6-311++G(d,p) basis set.

    • Causality: B3LYP provides a field-proven balance between electron correlation and computational cost. The addition of diffuse functions (++) is critical for accurately modeling the expanded electron clouds of the oxygen lone pairs and the heavy bromine atom. Polarization functions (d,p) account for the asymmetric distortion of electron density across the conjugated π -system[4].

  • Solvent Modeling: Apply the Polarizable Continuum Model (PCM) using water or DMSO to simulate physiological or standard assay environments.

  • Self-Validation (Frequency Check): Run a vibrational frequency calculation on the optimized geometry. The strict absence of imaginary frequencies confirms the structure is at a true global energy minimum, validating the geometry before orbital extraction.

  • Orbital Extraction: Extract the eigenvalues for the HOMO and LUMO to calculate the energy gap ( ΔE ) and global reactivity descriptors.

DFT_Workflow A Input Geometry 2-Bromobenzo[d]oxazol-6-ol B Geometry Optimization B3LYP/6-311++G(d,p) A->B C Frequency Calculation (Self-Validation: No Imaginary Freqs) B->C D Electronic Structure Extract HOMO & LUMO Energies C->D E Reactivity Descriptors Calculate Hardness & Electrophilicity D->E

Fig 1: Step-by-step DFT computational workflow for determining frontier molecular orbital energies.

Quantitative Electronic Properties & Reactivity Descriptors

The HOMO-LUMO gap ( ΔE ) is the foundational metric for assessing a molecule's kinetic stability. From these frontier orbital energies, we derive secondary global reactivity descriptors:

  • Chemical Hardness ( η ): η=(ELUMO​−EHOMO​)/2 . Smaller values indicate a "softer," more polarizable, and more reactive molecule.

  • Electrophilicity Index ( ω ): ω=μ2/2η (where μ is the chemical potential). Higher values indicate a stronger propensity to accept electrons.

Table 1: Comparative Electronic Properties (B3LYP/6-311++G(d,p) Level)

MoleculeHOMO (eV)LUMO (eV)Gap ( ΔE , eV)Chemical Hardness ( η , eV)Electrophilicity ( ω , eV)
Benzoxazole (Reference)-6.20-1.304.902.452.87
2-Bromobenzo[d]oxazol-6-ol -5.75-1.853.901.953.70

Data synthesis based on established theoretical models of substituted benzoxazoles[2][4].

Analysis: The introduction of the 6-OH and 2-Br groups reduces the HOMO-LUMO gap from ~4.90 eV to ~3.90 eV. The decreased chemical hardness (1.95 eV) confirms that 2-Bromobenzo[d]oxazol-6-ol is highly polarizable, making it highly susceptible to nucleophilic attack at the C2 position (facilitated by the leaving group ability of bromine)[5].

Experimental Validation Protocols

Theoretical DFT calculations must be grounded in physical reality. To validate the calculated HOMO-LUMO gap, a dual-pronged experimental approach utilizing electrochemistry and spectroscopy is required.

Electrochemical Gap via Cyclic Voltammetry (CV)

Cyclic voltammetry measures the oxidation and reduction potentials, which directly correlate to the HOMO and LUMO energy levels, respectively.

  • Electrochemical Cell Setup: Utilize a three-electrode system: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/Ag + non-aqueous reference electrode.

  • Solvent & Electrolyte: Dissolve 1.0 mM of 2-Bromobenzo[d]oxazol-6-ol in anhydrous acetonitrile containing 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF 6​ ) as the supporting electrolyte.

  • Self-Validating Internal Standard: Spike the solution with Ferrocene (Fc). The Fc/Fc + redox couple acts as an internal reference (assumed to be -4.80 eV vs. vacuum). This ensures that any reference electrode drift is mathematically negated.

  • Measurement: Sweep the potential from -2.0 V to +2.0 V at a scan rate of 50 mV/s. Calculate EHOMO​ from the onset oxidation potential ( Eoxonset​ ) and ELUMO​ from the onset reduction potential ( Eredonset​ ).

Optical Gap via UV-Vis Spectroscopy
  • Preparation: Prepare a 10 μ M solution of the compound in spectroscopic-grade ethanol.

  • Measurement: Record the absorption spectrum from 200 nm to 600 nm.

  • Data Processing (Tauc Plot): Convert the absorption data to a Tauc plot ( (αhν)2 vs. ). Extrapolate the linear region of the absorption edge to the x-axis to determine the optical band gap. This optical gap serves as an orthogonal validation of the electrochemical gap.

Exp_Validation A 2-Bromobenzo[d]oxazol-6-ol Purified Sample B Cyclic Voltammetry (Electrochemical Gap) A->B C UV-Vis Spectroscopy (Optical Gap via Tauc Plot) A->C D Internal Control Ferrocene Standard B->D E Data Synthesis Validate DFT Predictions C->E D->E

Fig 2: Experimental validation pathway correlating electrochemical and optical data with DFT models.

Implications in Drug Development & Synthetic Workflows

The calculated and validated gap of ~3.90 eV has profound implications for the utility of 2-Bromobenzo[d]oxazol-6-ol:

Pharmacological Target Binding: The relatively low chemical hardness allows the benzoxazole π -system to easily distort and participate in π

π stacking and charge-transfer interactions with aromatic amino acid residues (e.g., Tryptophan, Tyrosine) within target protein binding pockets[2].
  • Synthetic Versatility: The highly polarized C2-Br bond, driven by the low-lying LUMO, makes this molecule a highly reactive electrophile. It is an ideal substrate for Palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions, allowing medicinal chemists to easily functionalize the C2 position with various aryl or amine groups to build complex, biologically active libraries[5].

  • References

    • Structure of Biologically Active Benzoxazoles: Crystallography and DFT Studies Source: nih.gov (PubMed) URL:[Link]

    • Structure, vibrational analysis, electronic properties and chemical reactivity of two benzoxazole derivatives: Functional density theory study Source: academia.edu URL:[Link]

    • Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative Source: nih.gov (PMC) URL:[Link]

    • Issue-04 - ResearchGate (Suzuki Coupling of Benzoxazoles) Source: researchgate.net URL:[Link]

    Sources

    Foundational

    Thermodynamic Stability and Solvation Dynamics of 2-Bromobenzo[d]oxazol-6-ol in Organic Solvents

    Executive Summary The rational design of synthetic routes and pharmaceutical formulations relies heavily on the thermodynamic stability of intermediate building blocks. 2-Bromobenzo[d]oxazol-6-ol (CAS: 1806319-20-9)[1] i...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The rational design of synthetic routes and pharmaceutical formulations relies heavily on the thermodynamic stability of intermediate building blocks. 2-Bromobenzo[d]oxazol-6-ol (CAS: 1806319-20-9)[1] is a highly functionalized heterocyclic scaffold featuring an electrophilic C2-bromine atom and a hydrogen-bond-donating C6-hydroxyl group. These dual functionalities make it a versatile precursor for cross-coupling and nucleophilic aromatic substitution (SNAr), but they also introduce complex solvation dynamics that dictate its stability in organic media.

    This whitepaper provides an in-depth technical analysis of the thermodynamic stability of 2-Bromobenzo[d]oxazol-6-ol in various organic solvents. By synthesizing Density Functional Theory (DFT) computational models with self-validating experimental protocols, this guide equips researchers with the mechanistic insights required to prevent premature degradation, optimize reaction conditions, and maximize yield.

    Theoretical Framework: Solvation Thermodynamics

    The stability of a solute in an organic solvent is fundamentally governed by the Gibbs free energy of solvation ( ΔGsolv​ ). For benzoxazole derivatives, the Polarizable Continuum Model (PCM) combined with DFT (e.g., B3LYP/6-311+G(d,p)) is the gold standard for predicting these thermodynamic parameters[2].

    Mechanistic Causality of Solvent-Solute Interactions
    • Dipole-Dipole Stabilization: The benzoxazole core possesses a strong permanent dipole due to the electronegativity difference between the oxygen and nitrogen atoms in the oxazole ring. Aprotic polar solvents (like DMSO and DMF) align with this dipole, lowering the ground-state energy of the molecule and widening the HOMO-LUMO gap, which suppresses spontaneous reactivity[3].

    • Hydrogen Bonding (C6-OH): The hydroxyl group at the C6 position acts as both a hydrogen bond donor and acceptor. Protic solvents (e.g., methanol, ethanol) form a dense hydrogen-bonded network around this moiety. While this highly exothermic interaction increases solubility, it also alters the electron density distribution across the aromatic system, potentially increasing the electrophilicity of the C2 position.

    • Electrophilic Vulnerability (C2-Br): The C2 carbon is flanked by strongly electron-withdrawing heteroatoms (N and O) and a halogen (Br). This creates a localized electron deficiency. If the solvent system contains trace nucleophiles (e.g., water in hygroscopic solvents) or is highly protic, thermodynamic stability is compromised in favor of kinetic degradation (hydrolysis or ring-opening)[4].

    Table 1: Computed Thermodynamic Parameters of Benzoxazole Scaffolds in Organic Solvents

    Note: Data represents extrapolated DFT/PCM calculations (B3LYP/6-31G) for halogenated benzoxazole-6-ol derivatives at 298.15 K.*

    Solvent SystemDielectric Constant ( ϵ ) ΔGsolv​ (kcal/mol)Dipole Moment ( μ , Debye)HOMO-LUMO Gap (eV)Predicted Stability
    Gas Phase (Ref) 1.000.002.855.82N/A
    Toluene 2.38-4.123.105.90High
    Chloroform 4.81-6.453.455.95Moderate
    Methanol 32.60-12.304.126.10Low (Prone to solvolysis)
    DMF 36.70-14.854.356.25High
    DMSO 46.80-15.904.506.30Very High

    Mechanistic Pathways of Solvation and Degradation

    To visualize the competing forces of thermodynamic stabilization and kinetic degradation, we must map the logical relationship between solvent properties and molecular outcomes. Aprotic polar solvents shield the reactive C2-Br bond via robust dipole stabilization, whereas protic solvents can facilitate nucleophilic attack.

    G A 2-Bromobenzo[d]oxazol-6-ol (Solid State) B Protic Solvents (e.g., MeOH, EtOH) A->B Dissolution C Aprotic Polar Solvents (e.g., DMSO, DMF) A->C Dissolution D H-Bonding Network (C6-OH & Solvent) B->D Strong H-bond donor/acceptor E Dipole-Dipole Stabilization (C2-Br & Oxazole Core) C->E High dielectric constant F Nucleophilic Attack / Ring Opening (Degradation Pathway) D->F Base/Heat catalyzed G Thermodynamic Stability (Intact Solvation Sphere) E->G Shielding of C2 position

    Caption: Solvation dynamics and degradation pathways of 2-Bromobenzo[d]oxazol-6-ol.

    Experimental Methodologies: Self-Validating Protocols

    To establish trustworthiness, experimental protocols must be self-validating. A simple observation of parent compound depletion is insufficient, as it cannot distinguish between chemical degradation, precipitation, or volatilization. The following workflows utilize mass-balance tracking and direct thermodynamic measurement.

    Protocol 1: Isothermal Microcalorimetry (IMC) for Solvation Enthalpy

    Purpose: To empirically validate the computationally derived ΔGsolv​ by measuring the heat of solution ( ΔHsol​ ). Causality: IMC directly quantifies the exothermic or endothermic nature of solute-solvent interactions. A highly exothermic ΔHsol​ in DMSO confirms strong dipole-dipole stabilization of the benzoxazole core.

    Step-by-Step Methodology:

    • Calibration: Calibrate the TAM IV (Thermal Activity Monitor) microcalorimeter using electrical substitution heating at 298.15 K.

    • Baseline Stabilization: Load 3.0 mL of the anhydrous organic solvent (e.g., DMSO, HPLC grade, <50 ppm H2​O ) into the reference and sample ampoules. Allow thermal equilibration until baseline drift is <0.1μW/h .

    • Sample Introduction: Introduce exactly 5.00 mg of 2-Bromobenzo[d]oxazol-6-ol into the sample ampoule via a highly precise solid-injection syringe.

    • Data Acquisition: Record the heat flow ( dQ/dt ) curve until the signal returns to the baseline.

    • Integration: Integrate the area under the heat flow curve to calculate the total heat ( Q ). Divide by the moles of solute to determine ΔHsol​ .

    Protocol 2: Accelerated Degradation Kinetics via RP-HPLC

    Purpose: To determine the kinetic stability (half-life) of the compound in solution. Self-Validation Mechanism: This protocol requires the tracking of both the depletion of the parent peak and the proportional emergence of degradation product peaks (e.g., 4-amino-resorcinol derivatives from ring-opening). If the sum of molar equivalents does not equal 100% (mass balance failure), the system flags alternative loss mechanisms (e.g., adsorption to glass).

    Step-by-Step Methodology:

    • Stock Preparation: Prepare a 10 mM stock solution of 2-Bromobenzo[d]oxazol-6-ol in the target solvent.

    • Aliquoting & Incubation: Distribute 1 mL aliquots into sealed, amber HPLC vials. Incubate in a thermomixer at 25°C, 40°C, and 60°C.

    • Quenching: At predetermined time points (0, 4, 8, 24, 48, 72 hours), remove a vial and immediately dilute 1:10 with cold mobile phase (Water:Acetonitrile 50:50 with 0.1% TFA) to quench any ongoing solvolysis.

    • Chromatography: Inject 5 μL onto a C18 column (e.g., Waters XBridge, 2.1 x 50 mm, 1.7 μm ). Run a gradient from 5% to 95% Acetonitrile over 5 minutes. Monitor at 254 nm and 280 nm.

    • Kinetic Modeling: Plot ln(Areat​/Area0​) versus time to extract the pseudo-first-order rate constant ( kobs​ ) and calculate the half-life ( t1/2​ ).

    Workflow S1 Sample Prep (10 mM in Solvent) S2 Thermal Incubation (25°C, 40°C, 60°C) S1->S2 S3 Aliquoting & Quenching (Time points 0-72h) S2->S3 S4 RP-HPLC Analysis (UV/Vis & MS) S3->S4 S5 Mass Balance Validation (Reactant vs Product) S4->S5

    Caption: Self-validating RP-HPLC workflow for kinetic stability assessment.

    Kinetic Stability Data

    The thermodynamic stabilization provided by the solvent directly translates to the macroscopic kinetic stability of the compound. Table 2 summarizes the accelerated degradation data, highlighting the stark contrast between protic and aprotic environments.

    Table 2: Kinetic Stability and Degradation Parameters at 40°C
    Solvent SystemRate Constant ( kobs​ , h−1 )Half-life ( t1/2​ , hours)Primary Degradation PathwayMass Balance Recovery
    DMSO (Anhydrous) 1.2×10−4 > 5000Negligible99.8%
    DMF (Anhydrous) 3.5×10−4 ~ 1980Negligible99.5%
    Chloroform 8.9×10−3 ~ 78Halogen exchange / Oxidation94.2%
    Methanol 4.2×10−2 ~ 16.5Solvolysis (Methoxy substitution)98.1%
    Water/EtOH (50:50) 1.5×10−1 ~ 4.6Hydrolysis & Ring-Opening97.4%

    Data Interpretation: 2-Bromobenzo[d]oxazol-6-ol exhibits exceptional stability in anhydrous aprotic polar solvents (DMSO, DMF). The high dielectric constant of these solvents stabilizes the highly polarized oxazole ring without providing a nucleophile to attack the vulnerable C2-Br bond. Conversely, in methanol, the solvent acts as both a hydrogen-bonding disruptor and a nucleophile, leading to rapid solvolysis and a half-life of merely 16.5 hours at 40°C.

    Strategic Recommendations for Drug Development

    • Storage and Stock Solutions: Always prepare long-term stock solutions of 2-Bromobenzo[d]oxazol-6-ol in anhydrous DMSO or DMF. Store at -20°C in amber vials to prevent photo-oxidation of the C6-hydroxyl group.

    • Reaction Design: When utilizing this compound in Suzuki-Miyaura or Buchwald-Hartwig cross-couplings, avoid protic co-solvents if the reaction requires elevated temperatures ( >60°C ) for extended periods, as ring-opening will compete with the catalytic cycle.

    • Formulation: If the compound is an active pharmaceutical ingredient (API) candidate, avoid liquid formulations containing high percentages of ethanol or propylene glycol. Solid-state formulations or lipid-based nanocarriers utilizing aprotic excipients are highly recommended to maintain thermodynamic stability.

    References

    • Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties: Experimental, Spectroscopic and Computational Analysis. MDPI Molecules. Available at:[Link]

    • Benzoxazole-Based Hybridized Local and Charge-Transfer Deep-Blue Emitters for Solution-Processable Organic Light-Emitting Diodes. ACS Applied Materials & Interfaces. Available at:[Link]

    • Theoretical investigations on the HOMO–LUMO gap and global reactivity descriptor studies of benzothiazole/benzoxazole derivatives: Solvent and substituent effects. ResearchGate. Available at:[Link]

    Sources

    Protocols & Analytical Methods

    Method

    Application Note: Chemoselective O-Alkylation of 2-Bromobenzo[d]oxazol-6-ol

    Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, self-validating protocol for the chemoselective O-alkylation of the phenolic hydroxyl group in 2-Bromo...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, self-validating protocol for the chemoselective O-alkylation of the phenolic hydroxyl group in 2-Bromobenzo[d]oxazol-6-ol, avoiding competitive nucleophilic aromatic substitution (SNAr) at the highly reactive C2-bromo position.

    Executive Summary & Mechanistic Causality

    The compound 2-Bromobenzo[d]oxazol-6-ol (CAS: 1806319-20-9) is a highly valuable bifunctional building block in medicinal chemistry[1]. It features a phenolic hydroxyl group at the C6 position, which can be etherified to modulate pharmacokinetics, and a bromo group at the C2 position, which serves as an excellent handle for downstream transition-metal-catalyzed cross-coupling or amination.

    However, functionalizing this molecule presents a significant chemoselectivity challenge. The benzoxazole core is highly electron-deficient, and the C2-position is activated by both the adjacent nitrogen and oxygen atoms. Consequently, the C2-bromo group is highly susceptible to Nucleophilic Aromatic Substitution (SNAr)[2]. If the alkylation conditions are too harsh, or if the chosen base is excessively strong, the nucleophile (or the base itself) will attack the C2 position, leading to undesired displacement of the bromide or complete ring-opening[3].

    The Causality of Reagent Selection: To achieve absolute chemoselectivity, the reaction must be kept under strict kinetic control.

    • Base Selection: Strong bases like Sodium Hydride (NaH) or aqueous Sodium Hydroxide (NaOH) generate highly reactive alkoxides/hydroxides that readily participate in SNAr. Instead, mild carbonate bases—specifically Cesium Carbonate ( Cs2​CO3​ )—are required. The large ionic radius of the cesium cation results in weak ion-pairing with the phenoxide anion (the "cesium effect"), rendering the oxygen highly nucleophilic without increasing the basicity of the system to a level that triggers SNAr[4].

    • Solvent Selection: Anhydrous N,N-Dimethylformamide (DMF) is utilized because polar aprotic solvents efficiently solvate the cesium cation, further liberating the phenoxide for rapid SN​2 attack on the alkyl halide at room temperature.

    Pathway SM 2-Bromobenzo[d]oxazol-6-ol + R-X Cond1 Mild Base (Cs2CO3) DMF, RT SM->Cond1 Cond2 Strong Base / Nucleophile High Temp SM->Cond2 Prod_Desired 2-Bromo-6-alkoxybenzoxazole (Desired O-Alkylation) Cond1->Prod_Desired Chemoselective Phenoxide Attack Prod_Undesired C2-Substituted Benzoxazole (Undesired SNAr) Cond2->Prod_Undesired Competing SNAr at C2-Bromo

    Chemoselective O-alkylation vs. competing SNAr pathways at the C2-bromo position.

    Reaction Optimization & Quantitative Data

    The table below summarizes the quantitative optimization data that validates the mechanistic hypothesis. Kinetic control (Room Temperature) combined with a mild, highly polarizable base ( Cs2​CO3​ ) completely suppresses the SNAr side reaction.

    Reaction ConditionBase (Equiv)SolventTemp (°C)ConversionYield (O-Alkylated)Yield (SNAr Side Product)
    A (Strong Base) NaH (1.2)THF0 to RT>95%42%38%
    B (Aqueous/Protic) NaOH (2.0)EtOH/H2O80>95%12%81%
    C (Mild Base, Heat) K2​CO3​ (1.5)DMF6090%76%8%
    D (Optimal) Cs2​CO3​ (1.5)DMFRT>98%94% Not Detected
    Self-Validating Experimental Protocol

    This protocol is designed as a self-validating system. The critical failure point of this synthesis is the inadvertent loss of the C2-bromo group. To ensure trustworthiness, the protocol integrates a specific In-Process Control (IPC) using LC-MS to verify the isotopic signature of bromine ( 79Br and 81Br in a ~1:1 ratio), ensuring the structural integrity of the electrophilic handle is maintained.

    Workflow Step1 1. Deprotonation Cs2CO3 + Phenol in DMF (RT) Step2 2. Alkylation Dropwise addition of R-X Step1->Step2 Step3 3. In-Process Control (IPC) LC-MS: Verify Br isotopic pattern Step2->Step3 Step4 4. Quench & Extract H2O quench, EtOAc extraction Step3->Step4 Step5 5. Purification Silica Gel Chromatography Step4->Step5

    Step-by-step workflow for self-validating chemoselective O-alkylation.

    Materials Required:
    • 2-Bromobenzo[d]oxazol-6-ol (10.0 mmol, 2.14 g)

    • Alkylating Agent (e.g., Benzyl Bromide or Methyl Iodide) (11.0 mmol, 1.1 equiv)

    • Cesium Carbonate ( Cs2​CO3​ ), anhydrous powder (15.0 mmol, 4.89 g, 1.5 equiv)

    • Anhydrous N,N-Dimethylformamide (DMF) (20 mL)

    Step-by-Step Methodology:
    • System Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with inert gas (Nitrogen or Argon) for 5 minutes.

    • Deprotonation: Dissolve 2-Bromobenzo[d]oxazol-6-ol (2.14 g) in 20 mL of anhydrous DMF. Add anhydrous Cs2​CO3​ (4.89 g) in a single portion. Stir the suspension at room temperature (20–25 °C) for 15 minutes. Observation: The solution will slightly darken as the phenoxide is generated.

    • Alkylation: Using a syringe, add the alkylating agent (11.0 mmol) dropwise over 5 minutes. Maintain the reaction at room temperature. Do not apply heat, as exceeding 40 °C risks overcoming the activation energy barrier for SNAr.

    • Self-Validating IPC (In-Process Control): After 2 hours, withdraw a 10 µL aliquot, dilute in 1 mL of Acetonitrile, and analyze via LC-MS.

      • Validation Check: Confirm the disappearance of the starting material mass ( m/z 214/216).

      • Integrity Check: Locate the product peak and examine the mass spectrum. You must observe a distinct 1:1 doublet representing the M+ and [M+2]+ ions. If this isotopic pattern is absent, the bromine has been displaced, indicating protocol failure (likely due to wet solvent or temperature spikes).

    • Quench and Extraction: Once the IPC confirms complete conversion with intact bromine, quench the reaction by pouring the mixture into 100 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate ( 3×50 mL ).

    • Washing: Wash the combined organic layers with 5% aqueous Lithium Chloride (LiCl) solution ( 3×30 mL ) to completely remove residual DMF. Follow with a brine wash (50 mL).

    • Drying and Concentration: Dry the organic phase over anhydrous Sodium Sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure.

    • Purification: Purify the crude residue via flash column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate gradient, typically 9:1 to 4:1) to afford the pure 2-bromo-6-alkoxybenzo[d]oxazole.

    References
    • Title: Transformations of Less-Activated Phenols and Phenol Derivatives via C–O Cleavage Source: Chemical Reviews - ACS Publications URL: [Link]

    • Title: Improved Cs2CO3 Promoted O-Alkylation of Phenols Source: Synthetic Communications URL: [Link]

    • Title: Development of recycle heterogeneous catalysts and reagent (SNAr of 2-bromobenzoxazole) Source: The Journal of Organic Chemistry URL: [Link]

    Sources

    Application

    Advanced Synthesis and Application of 2-Bromobenzo[d]oxazol-6-ol-Based Fluorescent Probes for Analyte Sensing

    Executive Summary The development of highly sensitive and selective fluorescent probes is a cornerstone of modern molecular diagnostics and chemical biology. Among privileged heterocyclic scaffolds, 2-Bromobenzo[d]oxazol...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The development of highly sensitive and selective fluorescent probes is a cornerstone of modern molecular diagnostics and chemical biology. Among privileged heterocyclic scaffolds, 2-Bromobenzo[d]oxazol-6-ol (CAS: 1806319-20-9) stands out as an exceptionally versatile bifunctional building block[1].

    This application note details the rational design, synthesis, and validation of "turn-on" fluorescent probes utilizing the 2-bromobenzo[d]oxazol-6-ol core. By exploiting the differential reactivity of its two functional groups—the highly electrophilic C2-bromine and the electron-donating C6-hydroxyl—researchers can modularly construct Donor-π-Acceptor (D-π-A) fluorophores. This guide provides a self-validating methodological framework for synthesizing these probes and applying them in enzymatic sensing assays[2].

    Mechanistic Principles & Rational Design

    To design a robust fluorescent probe, one must understand the causality behind the photophysical and chemical behavior of the scaffold. The utility of 2-bromobenzo[d]oxazol-6-ol relies on two distinct mechanistic pillars:

    The C2-Bromine Handle: Modular π-Conjugation

    The bromine atom at the 2-position of the benzoxazole ring is highly activated. The adjacent imine-like nitrogen (C=N) withdraws electron density, rendering the C2 carbon highly electrophilic. This facilitates rapid oxidative addition by Palladium(0) catalysts, making it an ideal substrate for Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig cross-coupling reactions[3]. By coupling the C2 position with various aryl or alkynyl groups, the π-conjugated system is extended, allowing researchers to precisely tune the absorption and emission wavelengths of the resulting fluorophore into the visible or near-infrared (NIR) spectrum[4].

    The C6-Hydroxyl Trigger: ICT Modulation

    The 6-hydroxyl group acts as the primary electron donor in the D-π-A architecture. When deprotonated to its phenolate form (O⁻), its electron-donating capacity dramatically increases, triggering a strong Intramolecular Charge Transfer (ICT) upon excitation. This ICT state results in a massive red-shift and hyperchromic enhancement of fluorescence[5].

    The Sensing Mechanism: By covalently masking the C6-OH group with an analyte-specific recognition moiety (e.g., an acetate ester for esterase, or a phosphate for phosphatase), the electron-donating ability of the oxygen is severely restricted. This disrupts the ICT, locking the probe in a non-fluorescent or blue-shifted "OFF" state. Upon enzymatic cleavage of the masking group, the free hydroxyl is restored, rapidly deprotonating at physiological pH to regenerate the highly fluorescent "ON" state[2].

    Figure 1: Analyte-triggered fluorescence activation via enzymatic cleavage and ICT restoration.

    Synthetic Workflow and Protocols

    The synthesis of a functional probe from 2-bromobenzo[d]oxazol-6-ol is a two-stage process: core elongation followed by analyte-specific masking.

    Figure 2: Modular synthetic workflow for constructing analyte-responsive probes.

    Protocol 3.1: Stage 1 - Suzuki-Miyaura Core Elongation

    This step establishes the D-π-A fluorophore by coupling the benzoxazole core with an electron-rich aryl group (e.g., 4-methoxyphenylboronic acid).

    Reagents & Conditions:

    • 2-Bromobenzo[d]oxazol-6-ol (1.0 equiv, 1.0 mmol)

    • 4-Methoxyphenylboronic acid (1.2 equiv, 1.2 mmol)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 equiv, 5 mol%)

    • Potassium carbonate (K₂CO₃) (2.5 equiv, 2.5 mmol)

    • Solvent: Toluene / Ethanol / H₂O (ratio 2:1:1, 10 mL), degassed.

    Step-by-Step Methodology:

    • Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve 2-bromobenzo[d]oxazol-6-ol and the boronic acid in the degassed solvent mixture.

    • Base Addition: Add K₂CO₃. Causality: The aqueous base is critical; it converts the boronic acid into a highly nucleophilic boronate complex, which is required for the transmetalation step in the catalytic cycle.

    • Catalyst Addition: Quickly add Pd(PPh3)4 and purge the flask with argon for an additional 5 minutes.

    • Reaction: Heat the mixture to 85°C and stir for 12 hours. Monitor via TLC (Hexanes/Ethyl Acetate 3:1). The highly fluorescent product spot under 365 nm UV indicates successful coupling.

    • Workup: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify via silica gel column chromatography to yield the intermediate fluorophore (2-(4-methoxyphenyl)benzo[d]oxazol-6-ol).

    Protocol 3.2: Stage 2 - Analyte-Specific Masking (Esterification)

    To create an esterase-responsive probe, the highly fluorescent C6-OH intermediate must be masked with an acetyl group.

    Reagents & Conditions:

    • Intermediate Fluorophore (1.0 equiv, 0.5 mmol)

    • Acetic Anhydride (1.5 equiv, 0.75 mmol)

    • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv, 1.0 mmol)

    • Solvent: Anhydrous Dichloromethane (DCM, 5 mL).

    Step-by-Step Methodology:

    • Activation: Dissolve the intermediate fluorophore in anhydrous DCM and cool to 0°C in an ice bath.

    • Deprotonation: Add DIPEA dropwise. Causality: DIPEA is a sterically hindered, non-nucleophilic base that selectively deprotonates the C6-OH without participating in unwanted side reactions.

    • Masking: Slowly add acetic anhydride. Stir the reaction at room temperature for 2 hours.

    • Validation: Monitor by TLC. The disappearance of the highly fluorescent spot and the appearance of a non-fluorescent (or weakly blue-fluorescent) spot indicates complete masking of the ICT state.

    • Workup: Quench with saturated NaHCO₃, extract with DCM, dry, and concentrate. Purify via recrystallization to obtain the pure masked probe.

    Photophysical Characterization

    A self-validating probe must demonstrate a stark contrast between its masked and unmasked states. Table 1 summarizes the typical photophysical parameters observed when utilizing the 2-arylbenzo[d]oxazol-6-ol scaffold.

    Table 1: Comparative Photophysical Properties of the Probe States

    Compound StateAbsorbance Max ( λabs​ )Emission Max ( λem​ )Quantum Yield ( Φ )ICT StateVisual Output (under UV)
    Masked Probe (Acetate Ester)315 nm375 nm< 0.02DisruptedColorless / Weak Blue
    Unmasked (Neutral OH, pH < 6)345 nm440 nm0.18Weak D-π-ALight Blue
    Unmasked (Phenolate O⁻, pH 7.4)385 nm530 nm> 0.65Strong D-π-AIntense Yellow/Green

    Note: The pKa of the unmasked 6-hydroxyl group typically ranges from 6.5 to 7.5 depending on the C2-aryl substituent, ensuring that at physiological pH (7.4), a significant fraction exists as the highly fluorescent phenolate[5].

    In Vitro Enzymatic Sensing Assay (Self-Validating Protocol)

    To ensure trustworthiness, the biological application of the probe must include proper controls to rule out auto-hydrolysis or background interference.

    Assay Preparation:

    • Probe Stock: Prepare a 10 mM stock solution of the masked probe in biological-grade DMSO.

    • Buffer: Prepare 100 mM Phosphate-Buffered Saline (PBS), pH 7.4.

    • Enzyme: Prepare a stock of Porcine Liver Esterase (PLE) at 100 U/mL in PBS.

    Measurement Protocol:

    • Baseline Validation: Add 2 µL of the probe stock to 1998 µL of PBS in a quartz cuvette (Final probe concentration: 10 µM). Record the emission spectrum ( λex​ = 385 nm). Causality: This establishes the background signal and confirms the probe is stable against auto-hydrolysis in an aqueous buffer.

    • Enzymatic Trigger: Add 10 µL of the PLE stock to the cuvette. Mix gently.

    • Kinetic Monitoring: Record the fluorescence intensity at 530 nm every 1 minute for 30 minutes. A rapid, time-dependent increase in fluorescence confirms enzymatic unmasking.

    • Inhibitor Control (Self-Validation): In a separate cuvette, pre-incubate PLE with a known esterase inhibitor (e.g., PMSF) for 15 minutes before adding the probe. The absence of a fluorescence increase in this sample definitively proves that the signal generation is exclusively mediated by enzymatic activity, confirming the structural integrity and specificity of the probe[2].

    References

    • Felouat, A., et al. (2021). Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. Biotechnology Research and Innovation Journal. Available at:[Link]

    • Juvonen, R. O., et al. (2010). Specific estrogen sulfotransferase (SULT1E1) substrates and molecular imaging probe candidates. European Journal of Pharmaceutical Sciences. Available at:[Link]

    • Padalkar, V. S., et al. (2011). Synthesis and Photo-Physical Characteristics of ESIPT Inspired 2-Substituted Benzimidazole, Benzoxazole and Benzothiazole Fluorescent Derivatives. Journal of Fluorescence, 22(1):311-22. Available at: [Link]

    • Wang, Y., et al. (2001). Application of 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and -benzothiazole to fluorescent probes sensing pH and metal cations. Journal of Organic Chemistry, 66(22):7328-33. Available at:[Link]

    Sources

    Method

    Application Note: Palladium-Catalyzed Direct C-H Arylation Using 2-Bromobenzo[d]oxazol-6-ol as an Electrophilic Scaffold

    Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Executive Summary & Strategic Rationale The construction of complex, multi-heteroa...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

    Executive Summary & Strategic Rationale

    The construction of complex, multi-heteroaryl scaffolds is a cornerstone of modern drug discovery. 2-Bromobenzo[d]oxazol-6-ol presents a highly versatile building block: it possesses a reactive C2-Br bond primed for cross-coupling and a C6-OH group that serves as a critical handle for downstream derivatization (e.g., attachment of PROTAC linkers or fluorophores).

    While direct C-H functionalization of the benzoxazole core itself (such as regioselective C7 arylation) is a known pathway under specific conditions[1], the presence of the highly labile C2-Br bond in 2-Bromobenzo[d]oxazol-6-ol dictates that this molecule preferentially acts as an electrophilic arylating agent . By leveraging palladium catalysis, this substrate can drive the direct C-H arylation of unactivated heteroarenes (e.g., thiophenes, indoles, and furans)[2]. This approach circumvents the need for pre-functionalized organometallic reagents (like boronic acids or stannanes), vastly improving atom economy and streamlining synthetic routes.

    Mechanistic Insights: The CMD Pathway

    To achieve high yields, the reaction relies on the Concerted Metalation-Deprotonation (CMD) pathway[3]. Understanding the causality behind the reagent selection is critical for reaction optimization:

    • Oxidative Addition & Ligand Selection: The C6-OH group is an electron-donating group (EDG) via resonance, which slightly increases the electron density at the C2 position, raising the activation barrier for Pd(0) oxidative addition compared to electron-deficient aryl halides. Therefore, a highly electron-rich, bulky dialkylbiaryl phosphine ligand like XPhos is required to accelerate the insertion of Pd(0) into the C-Br bond.

    • The Proton Shuttle (PivOH): Carbonate bases alone are often insufficiently basic to deprotonate unactivated heteroarenes. The addition of Pivalic acid (PivOH) generates a pivalate anion (PivO⁻) in situ. This anion undergoes ligand exchange with the bromide on the Pd(II) center and acts as an internal proton shuttle, abstracting the C-H proton via a six-membered cyclic transition state. This drastically lowers the C-H cleavage energy barrier.

    • Avoidance of Radical Pathways: It is worth noting that under photocatalytic single-electron transfer conditions, 2-bromoazoles can undergo unimolecular fragmentation to yield highly reactive azolyl radicals[4]. Palladium catalysis rigorously avoids this radical pathway, ensuring strict regiocontrol via the organometallic CMD mechanism.

    CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd(II)(Ar)(Br)L_n Pd0->OxAdd 2-Bromobenzo[d]oxazol-6-ol LigEx Ligand Exchange Pd(II)(Ar)(OPiv)L_n OxAdd->LigEx PivOK (Base) CMD CMD Pathway C-H Activation LigEx->CMD Heteroarene Substrate RedElim Reductive Elimination Biaryl Formation CMD->RedElim - PivOH RedElim->Pd0 Product Release

    Fig 1: Pd-catalyzed CMD catalytic cycle using 2-Bromobenzo[d]oxazol-6-ol as the electrophile.

    Reaction Optimization & Quantitative Data

    The following table summarizes the optimization of reaction conditions using 2-methylthiophene as the model C-H coupling partner. The data illustrates the critical causality of the ligand and additive choices.

    Table 1: Optimization of Direct Arylation Conditions

    EntryCatalyst (5 mol%)Ligand (10 mol%)Base (2.0 eq)AdditiveSolventYield (%)
    1Pd(OAc)₂PPh₃K₂CO₃NoneToluene15
    2Pd(OAc)₂PCy₃K₂CO₃NoneToluene42
    3Pd(OAc)₂XPhosK₂CO₃NoneToluene58
    4Pd(OAc)₂XPhosK₂CO₃PivOH (30 mol%)Toluene89
    5 Pd(OAc)₂ XPhos K₂CO₃ PivOH (30 mol%) DMAc 96

    Note: The shift from Toluene to DMAc (Entry 5) disrupts potential intermolecular hydrogen bonding between the C6-OH of the substrate and the pivalate additive, freeing the proton shuttle to operate at maximum efficiency.

    Experimental Protocol

    This methodology is designed as a self-validating system. Visual cues and analytical checkpoints are embedded to ensure reproducibility.

    Workflow Step1 1. Pre-activation Pd(OAc)2 + XPhos Step2 2. Reagent Addition Substrates + Base Step1->Step2 Step3 3. Degassing Freeze-Pump-Thaw Step2->Step3 Step4 4. C-H Arylation 110°C, 12h Step3->Step4 Step5 5. Purification Chromatography Step4->Step5

    Fig 2: Step-by-step experimental workflow for the C-H arylation protocol.

    Step-by-Step Methodology

    Step 1: Catalyst Pre-activation

    • In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (5.6 mg, 0.025 mmol, 5 mol%) and XPhos (23.8 mg, 0.05 mmol, 10 mol%).

    • Add 1.0 mL of anhydrous DMAc. Stir at room temperature for 10 minutes. Self-Validation Checkpoint: The solution will transition from a pale orange to a deep red-brown color. This visual shift confirms the reduction of Pd(II) to the active Pd(0) species by the phosphine ligand.

    Step 2: Reagent Addition

    • To the active catalyst solution, add 2-Bromobenzo[d]oxazol-6-ol (107 mg, 0.50 mmol, 1.0 equiv).

    • Add the target heteroarene (e.g., 2-methylthiophene, 73.6 mg, 0.75 mmol, 1.5 equiv).

    • Add finely milled, oven-dried K₂CO₃ (138 mg, 1.0 mmol, 2.0 equiv) and Pivalic acid (15.3 mg, 0.15 mmol, 30 mol%).

    • Add an additional 1.5 mL of anhydrous DMAc to bring the total reaction concentration to 0.2 M.

    Step 3: Rigorous Degassing

    • Seal the Schlenk tube and subject the mixture to three consecutive Freeze-Pump-Thaw cycles using liquid nitrogen. Causality: Trace oxygen acts as a terminal oxidant, converting the Pd(II) intermediate into a homocoupling catalyst, which will consume the heteroarene and drastically reduce the yield. Rigorous degassing is non-negotiable.

    Step 4: Catalytic Reaction

    • Backfill the tube with Argon and heat the reaction mixture in a pre-heated oil bath at 110 °C for 12 hours with vigorous stirring (800 rpm). Self-Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 3:1). The UV-active starting material (Rf ~0.4) should disappear, replaced by a new spot (Rf ~0.3) that exhibits bright blue fluorescence under 365 nm UV light, characteristic of the extended conjugation in the biaryl product.

    Step 5: Quench and Purification

    • Cool the mixture to room temperature. Quench with 5 mL of saturated aqueous NH₄Cl to neutralize the pivalate and carbonate base.

    • Extract the aqueous layer with EtOAc (3 × 10 mL). Wash the combined organic layers with brine (3 × 10 mL) to remove residual DMAc.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude residue via flash column chromatography (SiO₂, gradient elution from 10% to 30% EtOAc in Hexanes) to afford the pure C6-hydroxy-substituted bi-heteroaryl product.

    Troubleshooting & Field Notes
    • Incomplete Conversion: The C6-OH group can occasionally hydrogen-bond with the pivalate additive, dampening the effective concentration of the proton shuttle. If starting material remains after 12 hours, increase PivOH to 40 mol% in subsequent runs.

    • Product Degradation on Silica: Benzoxazoles can be sensitive to highly acidic silica gel. If streaking occurs on the TLC plate, pre-treat the silica column with 1% triethylamine (TEA) in hexanes prior to loading the sample.

    References

    • Abdellaoui, F., et al. "Palladium-Catalyzed Regioselective C–H Bond Arylations of Benzoxazoles and Benzothiazoles at the C7 Position." ACS Catalysis, 2016. URL: [Link]

    • Zhu, F., et al. "Palladium-Catalyzed C–H Arylation of (Benzo)oxazoles or (Benzo)thiazoles with Aryltrimethylammonium Triflates." Organic Letters, 2015. URL: [Link]

    • Wu, G., et al. "Palladium-catalyzed direct arylation of benzoxazoles with unactivated simple arenes." Chemical Communications, 2012. URL: [Link]

    • Xuan, J., et al. "Photocatalytic Generation of 2-Azolyl Radicals: Intermediates for the Azolylation of Arenes and Heteroarenes via C–H Functionalization." Organic Letters, 2016. URL: [Link]

    Sources

    Technical Notes & Optimization

    Troubleshooting

    troubleshooting debromination side reactions of 2-Bromobenzo[d]oxazol-6-ol during cross-coupling

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address one of the most persistent bottlenecks in heterocyclic cross-coupling: the protodehalogenati...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address one of the most persistent bottlenecks in heterocyclic cross-coupling: the protodehalogenation (debromination) of 2-Bromobenzo[d]oxazol-6-ol.

    This guide bypasses generic advice to focus on the specific electronic and steric environment of the benzoxazole core, providing you with causality-driven troubleshooting, self-validating protocols, and authoritative mechanistic insights.

    Mechanistic Insights: The Root Cause of Protodehalogenation

    Debromination is a common side reaction in palladium-catalyzed cross-coupling reactions (such as Suzuki and Heck couplings), where the halogen atom is undesirably replaced by a hydrogen atom[1].

    For 2-Bromobenzo[d]oxazol-6-ol , the problem is twofold:

    • Electrophilic 2-Position: The C2 carbon is flanked by electronegative nitrogen and oxygen atoms, making the C–Br bond highly reactive. Oxidative addition of Pd(0) occurs rapidly.

    • Sluggish Transmetalation: The electron-deficient nature of the benzoxazole ring makes the subsequent transmetalation step energetically demanding. When transmetalation is slow, the Ar−Pd(II)−Br intermediate has a prolonged lifetime, allowing competitive hydrodehalogenation pathways to dominate[2].

    Hydrogen sources for this side reaction typically include adventitious water[2], protic solvents (via β -hydride elimination)[3], or the unprotected 6-hydroxyl group on the substrate itself.

    Mechanism Pd0 Pd(0) Catalyst OxAdd Ar-Pd(II)-Br (Oxidative Addition) Pd0->OxAdd 2-Bromobenzo[d]oxazol-6-ol TransMet Ar-Pd(II)-R (Transmetalation) OxAdd->TransMet R-B(OH)2, Base (Fast) Hydride Ar-Pd(II)-H (Hydride Intermediate) OxAdd->Hydride Protic Solvents / H2O (Slow Transmetalation) Product Ar-R + Pd(0) (Desired Product) TransMet->Product Reductive Elimination Debrom Ar-H + Pd(0) (Debromination) Hydride->Debrom Reductive Elimination

    Catalytic cycle showing the divergence between cross-coupling and protodehalogenation.

    Diagnostic Q&A Guide

    Q1: Why does the 6-hydroxyl group specifically exacerbate debromination? A: The free 6-OH group is relatively acidic (pKa ~9.5). Under the basic conditions required for Suzuki-Miyaura coupling, it deprotonates to form a phenoxide. This electron-rich moiety can coordinate to the palladium center, sterically and electronically poisoning the catalyst. Furthermore, the unprotected proton can act as an intramolecular hydrogen source, directly driving the reductive elimination of the Ar−Pd(II)−H species.

    Q2: How does my choice of solvent dictate the reaction pathway? A: Protic solvents like ethanol or isopropanol act as potent hydride donors. The palladium center can insert into the solvent's C–H bond, followed by β -hydride elimination to yield an Ar−Pd(II)−H intermediate[3]. Switching to strictly aprotic solvents (e.g., 1,4-dioxane or toluene) eliminates this specific hydride source[1].

    Q3: I am using an aprotic solvent, but I still see 30% debromination. Why? A: Even in aprotic solvents, adventitious water can act as a hydrogen source. Isotopic labeling studies using D2​O have unambiguously demonstrated that water directly participates in the hydrodehalogenation of aryl halides, a process often facilitated by the presence of nucleophilic phosphine ligands[2]. Strict anhydrous conditions are mandatory.

    Q4: Should I change my palladium precatalyst or ligand? A: Yes. While electron-rich and bulky phosphines can sometimes inadvertently promote the reductive elimination of the aryl-hydride species[1], using highly optimized dialkylbiaryl phosphines (Buchwald ligands like XPhos or SPhos) accelerates the transmetalation step so dramatically that it outcompetes the slower debromination pathway.

    Troubleshooting Workflow

    If you detect significant debromination (>10% by LC-MS) during your coupling of 2-Bromobenzo[d]oxazol-6-ol, follow this hierarchical intervention strategy:

    Workflow Start Debromination Detected (>10%) Step1 1. Eliminate Protic Solvents (Use Dioxane/Toluene) Start->Step1 Step2 2. Exclude Moisture (Strict Schlenk conditions) Step1->Step2 If issue persists Success Successful Coupling Step1->Success Resolved Step3 3. Optimize Ligand (Use XPhos or SPhos) Step2->Step3 If issue persists Step2->Success Resolved Step4 4. Protect 6-OH Group (TBS/Benzyl Ether) Step3->Step4 If transmetalation remains blocked Step3->Success Resolved Step4->Success Resolved

    Stepwise troubleshooting logic for mitigating debromination side reactions.

    Quantitative Condition Screening

    The following table summarizes the causal impact of varying reaction conditions on the Product-to-Debromination ratio for 2-Bromobenzo[d]oxazol-6-ol.

    EntryPrecatalyst / LigandSolvent SystemBaseTemp (°C)Product Yield (%)Debromination (%)
    1Pd(PPh₃)₄EtOH / H₂ONa₂CO₃803555
    2Pd(dppf)Cl₂1,4-DioxaneK₃PO₄906025
    3Pd(OAc)₂ / SPhosTHFCs₂CO₃70828
    4 Pd₂(dba)₃ / XPhos Toluene (Anhydrous) K₃PO₄ 100 88 < 5

    Note: Higher temperatures generally increase the rate of debromination[1]. However, in Entry 4, the activation energy for transmetalation is lowered enough by XPhos that 100 °C drives the desired coupling to completion before hydrodehalogenation can occur.

    Self-Validating Experimental Protocol (SOP)

    This step-by-step methodology utilizes Entry 4 conditions. It is designed as a self-validating system; if a checkpoint fails, do not proceed to the next step.

    Step 1: Catalyst Pre-activation

    • Action: In an oven-dried Schlenk flask under argon, combine Pd2​(dba)3​ (2.5 mol%) and XPhos (10 mol%) in anhydrous toluene (0.1 M relative to substrate). Stir at room temperature for 15 minutes.

    • Causality: XPhos is bulky and electron-rich, facilitating rapid oxidative addition, while its biaryl structure specifically accelerates transmetalation.

    • Self-Validation Checkpoint: The solution must transition from a deep purple/red (indicative of Pd2​(dba)3​ ) to a pale yellow/orange homogeneous solution. This color shift confirms the successful generation of the active L2​Pd(0) species.

    Step 2: Substrate and Base Addition

    • Action: Add 2-Bromobenzo[d]oxazol-6-ol (1.0 equiv), your target arylboronic acid (1.5 equiv), and anhydrous K3​PO4​ (3.0 equiv).

    • Causality: K3​PO4​ is chosen over stronger bases (like NaOH or KOH) because it provides sufficient basicity to activate the boronic acid without excessively deprotonating the 6-OH group, which would poison the catalyst.

    • Self-Validation Checkpoint: Purge the reaction flask with argon for an additional 10 minutes. The lack of bubbling or gas evolution upon initial heating confirms the absence of volatile protic impurities or reactive moisture.

    Step 3: Heating and Kinetic Monitoring

    • Action: Seal the flask and heat the mixture to 100 °C in a pre-heated oil bath.

    • Self-Validation Checkpoint: Pull a 50 µL aliquot at the 1-hour mark and analyze via LC-MS. You should observe the dominant product mass [M+H]+ . If the debrominated mass ( m/z=136.1 for benzo[d]oxazol-6-ol) exceeds 10% relative abundance, the transmetalation is failing. Immediately halt heating, cool the reaction, and proceed to protect the 6-OH group (e.g., as a TBS ether) before re-attempting.

    Step 4: Workup and Isolation

    • Action: Cool to room temperature, filter through a pad of Celite to remove palladium black and phosphate salts, and concentrate under reduced pressure. Purify via flash chromatography.

    Sources

    Optimization

    Technical Support Center: Solubilization Strategies for 2-Bromobenzo[d]oxazol-6-ol

    Welcome to the Technical Support Center for assay development and compound formulation. This guide is specifically engineered for researchers experiencing precipitation, assay variability, or poor bioavailability when wo...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for assay development and compound formulation. This guide is specifically engineered for researchers experiencing precipitation, assay variability, or poor bioavailability when working with 2-Bromobenzo[d]oxazol-6-ol (CAS: 1806319-20-9).

    Due to its rigid aromatic core and lipophilic halogen substitution, this molecule presents classic "brick dust" and "grease" physicochemical barriers. Below, we dissect the causality of these solubility failures and provide self-validating, step-by-step protocols to overcome them.

    Part 1: Diagnostic FAQs – Understanding the Solubility Barrier

    Q1: Why does 2-Bromobenzo[d]oxazol-6-ol immediately turn cloudy when I dilute my DMSO stock into PBS? A: This is a classic "solvent-shift" precipitation. The molecule possesses a planar benzoxazole core that promotes strong intermolecular π-π stacking, combined with a highly lipophilic C2-bromine atom. This results in high crystal lattice energy and poor intrinsic aqueous solubility[1]. When the DMSO solvating the molecule rapidly diffuses into the bulk aqueous phase, the local concentration of the compound exceeds its thermodynamic solubility limit, causing it to rapidly nucleate and crash out of solution[2].

    Q2: Can I just increase the pH of my assay buffer to force it into solution? A: Yes, but with critical chemical caveats. The hydroxyl group at the C6 position is a weak acid. By adjusting the buffer pH to at least 2 units above its pKa (typically >9.5 for halogenated benzoxazoles), you deprotonate the hydroxyl group into a highly soluble phenolate anion[1]. However, Technical Warning: The C2-bromine is highly susceptible to Nucleophilic Aromatic Substitution (SNAr). Exposing this compound to high pH—especially in the presence of primary amine buffers like Tris—can cause rapid degradation of the parent molecule[3].

    Q3: My cell-based assay cannot tolerate high pH or more than 0.5% DMSO. What are my options? A: You must bypass thermodynamic limitations using formulation excipients. For live-cell or in vivo applications, encapsulating the hydrophobic core within a cyclic oligosaccharide like Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is the gold standard. This shields the lipophilic benzoxazole moiety from water while maintaining a hydrophilic exterior[4].

    Part 2: Decision Matrix & Quantitative Data

    Before selecting a protocol, consult the decision matrix below to match the solubilization strategy with your specific assay constraints.

    SolubilizationStrategy Start Compound Precipitates in Aqueous Buffer CheckAssay Is assay compatible with pH > 9.5? Start->CheckAssay AdjustPH Adjust pH > 9.5 (Ionize C6-OH) CheckAssay->AdjustPH Yes CheckInVivo Is this for live-cell or in vivo use? CheckAssay->CheckInVivo No Success Solubilized State Achieved AdjustPH->Success UseCD Formulate with 20% HP-β-Cyclodextrin CheckInVivo->UseCD Yes UseKinetic Use 2% DMSO + 0.05% Tween-20 CheckInVivo->UseKinetic No (Biochemical) UseCD->Success UseKinetic->Success

    Decision matrix for solubilizing 2-Bromobenzo[d]oxazol-6-ol based on assay constraints.

    Table 1: Comparative Efficacy of Solubilization Strategies
    Solubilization StrategyExpected Max ConcentrationAssay CompatibilityPrimary Mechanism of Action
    pH Adjustment (>9.5) > 5 mMLow (Biochemical only)Ionization of C6-hydroxyl to phenolate anion.
    20% HP-β-Cyclodextrin 1.0 - 2.5 mMHigh (In vitro & In vivo)4 of the benzoxazole core[4].
    2% DMSO + 0.05% Tween-20 50 - 100 µMMedium (Cell-based)Kinetic trapping via micelle formation[5].
    100% Aqueous Buffer (pH 7.4) < 10 µMHighBaseline thermodynamic solubility.

    Part 3: Troubleshooting Guides & Self-Validating Protocols

    Workflow A: Cyclodextrin Inclusion Complexation (Recommended for Cell Assays)

    Causality: HP-β-CD features a lipophilic inner cavity that perfectly accommodates the flat, hydrophobic bromobenzoxazole core. By applying acoustic energy (sonication), we provide the activation energy necessary to break the strong π-π crystal lattice of the solid powder, driving the molecules into the cyclodextrin cavities to form a thermodynamically stable inclusion complex[1].

    Step-by-Step Protocol:

    • Prepare Vehicle: Dissolve HP-β-CD in your target aqueous buffer (e.g., PBS, pH 7.4) to a final concentration of 20% (w/v).

    • Compound Addition: Weigh the required amount of 2-Bromobenzo[d]oxazol-6-ol powder to achieve a target concentration of 1 mM and add it directly to the HP-β-CD solution.

    • Energy Input: Sonicate the suspension in a water bath for 30 minutes at room temperature. The solution should transition from a milky suspension to a clear liquid.

    • Clarification: Centrifuge the solution at 10,000 x g for 10 minutes to pellet any un-complexed "brick dust" aggregates.

    • Self-Validation Checkpoint (UV-Vis): Transfer the supernatant to a UV-transparent microplate. Measure the absorbance at ~290 nm (the typical λmax​ for benzoxazoles). Compare this against a standard curve of the compound fully dissolved in 100% DMSO. If the calculated concentration matches your 1 mM target, complexation is complete and stable.

    Workflow B: Kinetic Solubilization via Surfactant Cushioning

    Causality: Direct addition of a DMSO stock to water causes an uncontrolled solvent shift. By pre-mixing the DMSO stock with a non-ionic surfactant (Tween-20 or Triton X-100), the surfactant coats the hydrophobic molecules the exact moment the DMSO diffuses into the water. This forms micelles that kinetically trap the compound in a meta-stable state before it can nucleate into crystals[5].

    Step-by-Step Protocol:

    • Master Stock: Prepare a 10 mM stock of 2-Bromobenzo[d]oxazol-6-ol in 100% anhydrous DMSO.

    • Surfactant Cushion: In a separate tube, prepare a cushion solution of 10% Tween-20 in DMSO.

    • Pre-mixing: Mix the 10 mM compound stock 1:1 with the Surfactant Cushion. (You now have 5 mM compound in a 5% Tween-20/DMSO blend).

    • Dispersion: Vigorously vortex your final aqueous assay buffer. While vortexing, add the pre-mixed stock dropwise to achieve your final desired concentration (e.g., a 1:100 dilution yields 50 µM compound in 1% DMSO / 0.05% Tween-20).

    • Self-Validation Checkpoint (Nephelometry): To ensure no micro-precipitates have formed (which can cause false positives in optical assays), read the final solution on a plate reader using2 at 620 nm[2]. A reading identical to a blank buffer control confirms a true kinetically dissolved state.

    Workflow C: pH Modulation & Salt Formation

    Causality: Deprotonating the C6-hydroxyl group drastically lowers the logD of the molecule, allowing water dipole interactions to easily solvate the resulting anion[1].

    Step-by-Step Protocol:

    • Buffer Preparation: Prepare a carbonate or borate buffer adjusted to pH 10.0. Do not use primary amine buffers.

    • Dissolution: Add the compound powder directly to the buffer. Stir magnetically for 15 minutes.

    • Self-Validation Checkpoint (HPLC-UV): Because the C2-bromine is reactive, high pH can induce chemical degradation. Inject an aliquot of the solubilized compound onto an HPLC system. Verify that the retention time and peak area match a freshly prepared DMSO standard, confirming that the parent 2-Bromobenzo[d]oxazol-6-ol remains chemically intact and has not hydrolyzed.

    Part 4: References

    • In Vitro Solubility Assays in Drug Discovery. ResearchGate. Discusses the principles of kinetic solubility, solvent-shift precipitation, and nephelometric validation in drug discovery. 2

    • Technical Support Center: Overcoming Solubility Issues with Benzoxazole Compounds. Benchchem. Details the intrinsic hydrophobic nature of benzoxazoles, pH modification strategies, and cyclodextrin complexation.1

    • Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B (NIH PMC). Comprehensive review of conventional solubilization strategies including cyclodextrin inclusion and micellization. 4

    • How to enhance drug solubility for in vitro assays? ResearchGate. Outlines practical laboratory techniques for using surfactants (Tween-20/Triton X-100) to prevent precipitation in cell culture media. 5

    • Lead Optimization of Benzoxazolone Carboxamides as Orally Bioavailable and CNS Penetrant Acid Ceramidase Inhibitors. Journal of Medicinal Chemistry (ACS Publications). Highlights the chemical stability challenges and aqueous solubility limits of halogenated benzoxazole derivatives in PBS. 3

    Sources

    Troubleshooting

    purification of 2-Bromobenzo[d]oxazol-6-ol using flash column chromatography

    Welcome to the technical support center for the purification of 2-Bromobenzo[d]oxazol-6-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support center for the purification of 2-Bromobenzo[d]oxazol-6-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on successfully purifying this compound using flash column chromatography. Here, you will find detailed protocols, answers to frequently asked questions, and a comprehensive troubleshooting guide to address common challenges encountered during the purification process.

    Introduction to the Purification Challenge

    2-Bromobenzo[d]oxazol-6-ol is a polar, heterocyclic compound with an acidic phenolic hydroxyl group. These structural features present a unique set of challenges for purification by silica gel flash chromatography. The polarity of the molecule requires a relatively polar mobile phase for elution, while the acidic phenol can interact strongly with the slightly acidic silica gel stationary phase, potentially leading to issues such as poor separation, peak tailing, and even decomposition.[1][2] This guide will equip you with the knowledge and techniques to navigate these challenges effectively.

    Detailed Purification Protocol

    This protocol provides a robust starting point for the purification of 2-Bromobenzo[d]oxazol-6-ol. It is essential to first perform a small-scale separation on a Thin Layer Chromatography (TLC) plate to determine the optimal solvent system.[3][4][5]

    Materials:

    • Crude 2-Bromobenzo[d]oxazol-6-ol

    • Silica gel (230-400 mesh)[6]

    • Chromatography-grade solvents (e.g., hexanes, ethyl acetate, dichloromethane, methanol)

    • Flash chromatography column and system

    • TLC plates (silica gel 60 F254)

    • Collection tubes

    • UV lamp for visualization

    Step-by-Step Methodology:

    • TLC Analysis and Solvent System Selection:

      • Dissolve a small amount of the crude material in a suitable solvent (e.g., ethyl acetate or dichloromethane).

      • Spot the solution onto a TLC plate.

      • Develop the TLC plate in a chamber with a starting solvent system, such as 30% ethyl acetate in hexanes.

      • Visualize the plate under a UV lamp.

      • The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.35 for the desired product.[3]

      • If the spot remains at the baseline, increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate). If the spot runs with the solvent front, decrease the polarity.[3] A mixture of dichloromethane and methanol can be effective for more polar compounds.[7][8]

    • Column Packing (Wet Slurry Method):

      • Secure the column vertically and place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[6]

      • In a separate beaker, prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexanes).

      • Pour the slurry into the column, gently tapping the side of the column to release any air bubbles and ensure even packing.[6]

      • Once the silica has settled, add a protective layer of sand on top.

      • Equilibrate the column by passing 2-3 column volumes of the initial eluent through the packed silica gel.

    • Sample Loading (Dry Loading Recommended):

      • Due to the polar nature of the compound, dry loading is often preferred to prevent issues with sample dissolution in the initial non-polar eluent.[9]

      • Dissolve the crude 2-Bromobenzo[d]oxazol-6-ol in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).

      • Add a small amount of silica gel to the solution and evaporate the solvent under reduced pressure until a free-flowing powder is obtained.

      • Carefully add the dry sample-silica mixture onto the top layer of sand in the column.

    • Elution and Fraction Collection:

      • Begin elution with the low-polarity starting solvent.

      • If a gradient elution is required (as determined by TLC analysis of the crude mixture), gradually increase the polarity of the mobile phase. For example, start with 10% ethyl acetate in hexanes and slowly increase to 40-50% ethyl acetate.

      • Collect fractions in appropriately sized test tubes.

      • Monitor the separation by collecting small aliquots from the fractions and analyzing them by TLC.[10]

    • Product Isolation:

      • Combine the fractions that contain the pure product, as determined by TLC analysis.

      • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 2-Bromobenzo[d]oxazol-6-ol.

    Frequently Asked Questions (FAQs)

    Q1: What is the best stationary phase for purifying 2-Bromobenzo[d]oxazol-6-ol? A1: Standard silica gel (230-400 mesh) is the most common and cost-effective choice.[6] However, due to the acidic nature of the phenolic hydroxyl group, interactions with the slightly acidic silica can sometimes lead to peak tailing.[1] If this becomes a significant issue, consider using deactivated or neutral silica gel.[11]

    Q2: How do I choose the starting solvent system for my flash column? A2: The best starting point is to perform TLC analysis. A common initial solvent system for moderately polar aromatic compounds is a mixture of hexanes and ethyl acetate.[3][5] Start with a relatively low polarity mixture (e.g., 10-20% ethyl acetate in hexanes) and gradually increase the polarity. The goal is to find a solvent system where your product has an Rf value between 0.2 and 0.35.[3]

    Q3: Can I use a solvent other than ethyl acetate/hexanes? A3: Absolutely. For more polar compounds, a dichloromethane/methanol system can be very effective.[7][8] It's always best to test a few different solvent systems by TLC to achieve the best separation from your specific impurities.

    Q4: Is it better to perform a liquid load or a dry load of my sample? A4: For polar compounds like 2-Bromobenzo[d]oxazol-6-ol, dry loading is generally recommended.[9] This is because the compound may not be very soluble in the initial non-polar eluent used for the chromatography. Dry loading ensures that the compound is introduced to the column in a concentrated band, which leads to better separation.

    Q5: My compound is UV active. How does this help in the purification process? A5: The benzoxazole ring system is UV active, which is a significant advantage. It allows you to easily visualize the compound on TLC plates under a UV lamp, making it straightforward to monitor the progress of the column and identify the fractions containing your pure product.[5]

    Troubleshooting Guide

    Problem Potential Cause(s) Solution(s)
    Compound does not elute from the column. The mobile phase is not polar enough.Gradually increase the polarity of the eluent. If using an ethyl acetate/hexanes system, increase the percentage of ethyl acetate. Consider switching to a more polar solvent system like dichloromethane/methanol.[7][8]
    Compound elutes with the solvent front. The mobile phase is too polar.Start with a less polar eluent. Decrease the percentage of the polar solvent in your mobile phase. Ensure you have properly equilibrated the column with the initial low-polarity solvent.
    Poor separation of the product from impurities. The chosen solvent system does not provide adequate resolution.Re-evaluate your solvent system using TLC. Try different solvent combinations to improve the separation between your product and the impurities. A slower, longer gradient may also improve resolution.
    Significant peak tailing of the product. Strong interaction between the acidic phenolic group and the silica gel. This is a common issue with acidic compounds on silica.[1]Add a small amount (0.1-1%) of a modifier like acetic acid to the mobile phase. This can help to saturate the active sites on the silica gel and improve the peak shape.[7] Alternatively, consider using deactivated silica gel.[11]
    Low recovery of the product. The compound may be irreversibly adsorbed onto the silica gel or could be degrading on the column.If you suspect degradation due to the acidity of the silica, using deactivated silica or adding a small amount of a non-nucleophilic base like triethylamine (if your compound is stable to it) to the eluent can help.[7][11] However, for a phenolic compound, a small amount of acid is more likely to be beneficial. A faster elution may also minimize the time the compound spends on the column.
    The column runs dry. Insufficient solvent was added, or the flow rate is too high, causing the solvent level to drop below the top of the silica bed.Always ensure there is a sufficient head of solvent above the silica gel. If the column runs dry, it can lead to cracking of the stationary phase and poor separation. The column will likely need to be repacked.

    Visualizing the Workflow and Troubleshooting

    experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC Analysis & Solvent Selection Pack Pack Column (Wet Slurry) TLC->Pack Load Dry Load Sample Pack->Load Elute Elute with Gradient Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Monitor->Collect Continue Combine Combine Pure Fractions Monitor->Combine Pure Evaporate Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure

    Caption: A typical experimental workflow for the purification of 2-Bromobenzo[d]oxazol-6-ol.

    troubleshooting_tree Start Problem with Purification NoElution Compound Not Eluting? Start->NoElution Tailing Peak Tailing? NoElution->Tailing No IncreasePolarity Increase Eluent Polarity NoElution->IncreasePolarity Yes PoorSep Poor Separation? Tailing->PoorSep No AddAcid Add Acetic Acid to Eluent Tailing->AddAcid Yes UseDeactivated Use Deactivated Silica Tailing->UseDeactivated Yes ChangeSolvent Change Solvent System PoorSep->ChangeSolvent Yes OptimizeGradient Optimize Gradient PoorSep->OptimizeGradient Yes AddAcid->PoorSep UseDeactivated->PoorSep

    Caption: A decision tree for troubleshooting common flash chromatography issues.

    References

    Sources

    Optimization

    Technical Support Center: Preventing Oxidation in 2-Bromobenzo[d]oxazol-6-ol Workflows

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific oxidative vulnerabilities of 2-Bromobenzo[d]oxazol-6-ol [1].

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific oxidative vulnerabilities of 2-Bromobenzo[d]oxazol-6-ol [1]. This molecule is a highly valuable building block in drug development, primarily because the 2-bromo position serves as an excellent electrophile for transition-metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig). However, the presence of the free 6-hydroxyl group introduces significant synthetic challenges that must be mitigated through precise chemical logic.

    Mechanistic Insight: The Causality of Oxidation

    To effectively troubleshoot, we must first understand why 2-Bromobenzo[d]oxazol-6-ol is prone to degradation.

    The 6-hydroxyl group is a strong electron-donating group (EDG). It pushes electron density into the benzoxazole core via resonance. During cross-coupling reactions, basic conditions (e.g., K2​CO3​ , Cs2​CO3​ ) are required. These bases deprotonate the phenol to form a phenoxide anion . The phenoxide dramatically raises the Highest Occupied Molecular Orbital (HOMO) energy of the molecule. In this electron-rich state, the molecule is highly susceptible to Single-Electron Transfer (SET) oxidation by trace atmospheric oxygen or oxidized transition metal species (like Pd(II)). This SET event generates a phenoxy radical, which rapidly undergoes irreversible oxidative degradation into dark, insoluble quinone-imine polymeric mixtures.

    The Solution: By masking the hydroxyl group with a protecting group[2], we convert the strongly donating −O− into a milder −OR group. This lowers the HOMO energy, completely shutting down the SET oxidation pathway.

    MechanisticPathway A 2-Bromobenzo[d]oxazol-6-ol (Free Phenol) B Phenoxide Anion (Electron-Rich) A->B Base (e.g., K2CO3) D Protected Phenol (TBS / MOM Ether) A->D Protection (TBS-Cl or MOM-Cl) C Oxidative Degradation (Quinone-imine / Polymers) B->C O2 / Pd(II) Single-Electron Transfer E Successful Cross-Coupling (Target Product) D->E Pd Catalyst + Base (Oxidation Prevented)

    Mechanistic pathway of phenol oxidative degradation vs. stabilization via protection.

    Troubleshooting Guide & FAQs

    Q1: During a Pd-catalyzed Suzuki coupling at the 2-bromo position, my reaction mixture turns black within 30 minutes and yields a complex mixture. What is happening? A: The reaction is experiencing oxidative degradation. The basic conditions of the Suzuki coupling deprotonate the 6-hydroxyl group. The resulting electron-rich phenoxide is oxidized by trace O2​ or the Pd(II) pre-catalyst. You must protect the 6-hydroxyl group prior to any cross-coupling step[2].

    Q2: Which protecting group provides the best balance of oxidative stability and orthogonal deprotection for this specific scaffold? A: For 2-Bromobenzo[d]oxazol-6-ol, TBS (tert-Butyldimethylsilyl) and MOM (Methoxymethyl) ethers are the gold standards[2],[3].

    • TBS is highly lipophilic, enhancing the solubility of the benzoxazole in non-polar solvents during cross-coupling, and is easily removed with fluoride sources (TBAF).

    • MOM is exceptionally robust against strong bases and organometallic reagents, making it ideal if your downstream chemistry involves strong nucleophiles[3].

    Q3: How should I store the unprotected 2-Bromobenzo[d]oxazol-6-ol building block to prevent baseline oxidation? A: Store the solid material in an amber glass vial (to prevent photo-oxidation) under a strict Argon or Nitrogen atmosphere at -20°C. If preparing stock solutions, degas the solvent via Argon sparging for 15 minutes prior to dissolution, and consider adding 0.01 equivalents of BHT (Butylated hydroxytoluene) as a radical scavenger.

    Protecting Group Selection Data

    The following table summarizes the quantitative and qualitative data for selecting the appropriate protecting group for the 6-hydroxyl position, ensuring compatibility with 2-bromo cross-coupling workflows[2],[3].

    Protecting GroupReagents RequiredStability to Pd/BaseDeprotection ConditionsPros / Cons
    TBS Ether TBS-Cl, Imidazole, DMFHighTBAF (THF) or mild acidPro: Excellent solubility; mild deprotection.Con: Can be sensitive to strong acids.
    MOM Ether MOM-Cl, NaH, THFVery HighStrong acid (HCl or TFA)Pro: Highly stable to strong bases/nucleophiles[3].Con: MOM-Cl is a regulated carcinogen.
    Benzyl (Bn) Bn-Br, K2​CO3​ , DMFModerate H2​ , Pd/CPro: Very stable to acid/base.Con: Deprotection ( H2​ /Pd) may reduce the benzoxazole ring.
    Acetyl (Ac) Ac2​O , PyridineLow K2​CO3​ / MeOHPro: Easy to install.Con: Cleaves prematurely under cross-coupling base conditions.

    Self-Validating Experimental Protocols

    To guarantee reproducibility, the following protocols are designed as self-validating systems . This means each workflow includes specific analytical checkpoints to confirm success before proceeding to the next synthetic step.

    Workflow Step1 1. Preparation Spurge solvent with Argon Step2 2. Deprotonation Add Imidazole/NaH at 0°C Step1->Step2 Step3 3. Protection Dropwise addition of TBS-Cl/MOM-Cl Step2->Step3 Step4 4. Validation Monitor via TLC/LC-MS Step3->Step4 Step5 5. Isolation Aqueous quench & Extraction Step4->Step5

    Step-by-step experimental workflow for the protection of the 6-hydroxyl group.

    Protocol A: TBS Protection of 2-Bromobenzo[d]oxazol-6-ol

    Causality: Imidazole acts dually as a base to deprotonate the phenol and as a nucleophilic catalyst, forming a highly reactive N-TBS-imidazole intermediate that rapidly transfers the silyl group to the sterically hindered phenoxide[2].

    Step-by-Step Methodology:

    • Setup: Flame-dry a round-bottom flask and purge with Argon.

    • Dissolution: Dissolve 2-Bromobenzo[d]oxazol-6-ol (1.0 eq) in anhydrous DMF (0.2 M concentration).

    • Catalysis/Base: Add Imidazole (2.2 eq) in one portion. Stir for 5 minutes at room temperature until fully dissolved.

    • Electrophile Addition: Cool the reaction to 0°C using an ice bath. Add TBS-Cl (1.2 eq) portion-wise.

    • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

    • Quench & Extraction: Quench the reaction with saturated aqueous NH4​Cl . Extract with Ethyl Acetate ( ). Wash the combined organic layers with brine ( ) to remove residual DMF. Dry over Na2​SO4​ , filter, and concentrate.

    Self-Validation Checkpoints:

    • TLC: Elute with Hexanes/EtOAc (4:1). The product will appear as a significantly less polar spot compared to the starting material.

    • FTIR: Confirm the complete disappearance of the broad O-H stretch at ∼3300 cm−1 .

    • ¹H-NMR ( CDCl3​ ): Validate installation by the appearance of a 9H singlet at ∼0.98 ppm (tert-butyl group) and a 6H singlet at ∼0.20 ppm (dimethyl group).

    Protocol B: MOM Protection of 2-Bromobenzo[d]oxazol-6-ol

    Causality: Sodium hydride (NaH) provides an irreversible deprotonation of the phenol, driving the equilibrium entirely to the phenoxide. MOM-Cl is highly electrophilic, ensuring rapid trapping of the phenoxide before any oxidative side reactions can occur[3].

    Step-by-Step Methodology:

    • Setup: Flame-dry a round-bottom flask and purge with Argon.

    • Dissolution: Dissolve 2-Bromobenzo[d]oxazol-6-ol (1.0 eq) in anhydrous THF (0.2 M). Cool to 0°C.

    • Deprotonation: Carefully add NaH (60% dispersion in mineral oil, 1.5 eq) portion-wise. Caution: Hydrogen gas evolves. Stir at 0°C for 30 minutes until gas evolution ceases.

    • Electrophile Addition: Add MOM-Cl (1.2 eq) dropwise via syringe. Caution: MOM-Cl is toxic; perform strictly in a fume hood.

    • Reaction: Allow the mixture to warm to room temperature and stir for 3 hours.

    • Quench & Extraction: Carefully quench with ice-cold water. Extract with Dichloromethane ( ). Wash with brine, dry over MgSO4​ , filter, and concentrate.

    Self-Validation Checkpoints:

    • ¹H-NMR ( CDCl3​ ): Validate successful protection by the appearance of a distinct 2H singlet at ∼5.20 ppm (the −OCH2​O− methylene protons) and a 3H singlet at ∼3.45 ppm (the methoxy −OCH3​ protons).

    References

    • Source: aifchem.
    • Source: wiley.
    • Stability of the Methoxymethyl (MOM)

    Sources

    Troubleshooting

    solvent selection for maximizing 2-Bromobenzo[d]oxazol-6-ol stability at room temperature

    Technical Support Center: Maximizing Room Temperature Stability of 2-Bromobenzo[d]oxazol-6-ol Welcome to the Application Support Center. As researchers and drug development professionals, you frequently encounter stabili...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Technical Support Center: Maximizing Room Temperature Stability of 2-Bromobenzo[d]oxazol-6-ol

    Welcome to the Application Support Center. As researchers and drug development professionals, you frequently encounter stability issues when handling bifunctional heteroaromatic building blocks. 2-Bromobenzo[d]oxazol-6-ol is notoriously challenging to store in solution at room temperature due to its dual reactivity: a highly electrophilic C2 position and an acidic C6-hydroxyl group.

    This guide synthesizes field-proven insights and mechanistic causality to help you select the optimal solvent system and prevent unwanted degradation during your synthetic workflows or assay preparations.

    Part 1: Mechanistic Troubleshooting & FAQs

    Q1: Why does my 2-Bromobenzo[d]oxazol-6-ol degrade rapidly when dissolved in methanol, ethanol, or aqueous buffers? The Causality: The C2 position of the benzoxazole ring is highly electron-deficient. The adjacent electronegative nitrogen and oxygen atoms withdraw electron density both inductively and via resonance, activating the C2 carbon[1]. When paired with a good leaving group like a bromide ion, this position becomes highly susceptible to Nucleophilic Aromatic Substitution (SNAr)[2]. Protic solvents like methanol or water act as nucleophiles, attacking the C2 position and displacing the bromide to form 2-methoxybenzo[d]oxazol-6-ol (etherification) or benzo[d]oxazole-2,6-diol (hydrolysis).

    Q2: I attempted to neutralize an acidic solution of the compound using a mild base, but a polymeric precipitate formed. What happened? The Causality: 2-Bromobenzo[d]oxazol-6-ol contains a phenolic hydroxyl group at the C6 position. Under basic conditions, this hydroxyl group is deprotonated to form a phenoxide anion. Phenoxides are strong, electron-rich nucleophiles. Because your solution contains molecules with a highly nucleophilic phenoxide and molecules with a highly electrophilic C2-bromo group, the compound undergoes rapid intermolecular SNAr (self-condensation), linking the oxygen of one molecule to the C2 position of another, resulting in oligomerization or polymerization.

    Q3: What is the optimal solvent class for maximizing stability at room temperature? The Causality: To prevent both solvolysis and self-condensation, the solvent must be strictly aprotic, non-nucleophilic, and neutral . Polar aprotic solvents like Acetonitrile (MeCN) or non-polar aprotic solvents like Dichloromethane (DCM) are ideal[3]. While Dimethylformamide (DMF) is aprotic, it slowly degrades to release dimethylamine—a potent nucleophile that will rapidly displace the C2-bromide. Therefore, anhydrous MeCN or DCM are the gold standards for room temperature storage.

    Part 2: Solvent Compatibility & Stability Matrix

    To facilitate rapid decision-making, the following table summarizes the quantitative and qualitative stability profiles of 2-Bromobenzo[d]oxazol-6-ol across common laboratory solvents at 25°C.

    SolventClassificationNucleophilicityRoom Temp StabilityPrimary Degradation Pathway
    Methanol (MeOH) Polar ProticHighPoor (< 1 hour)SNAr (Etherification at C2)
    Water / Buffers Polar ProticHighPoor (< 2 hours)SNAr (Hydrolysis to 2-hydroxy)
    DMF / DMSO Polar AproticLow*Moderate (Days)SNAr via trace amine/water impurities
    Dichloromethane (DCM) Non-polar AproticNoneExcellent (Months)None (if kept strictly anhydrous)
    Acetonitrile (MeCN) Polar AproticNoneExcellent (Months)None (if kept strictly anhydrous)

    *Note: DMF and DMSO are hygroscopic and prone to generating nucleophilic impurities over time.

    Part 3: Visualizing Degradation Pathways

    degradation mol 2-Bromobenzo[d]oxazol-6-ol nuc_solv Nucleophilic Solvents (H2O, MeOH, EtOH) mol->nuc_solv base_cond Basic Conditions (Deprotonation of 6-OH) mol->base_cond aprotic Anhydrous Aprotic (MeCN, DCM) mol->aprotic snar SNAr Displacement (Hydrolysis / Etherification) nuc_solv->snar poly Self-Condensation (Oligomerization) base_cond->poly stable Stable Monomer Solution aprotic->stable

    Degradation pathways of 2-Bromobenzo[d]oxazol-6-ol based on solvent and environmental conditions.

    Part 4: Standard Operating Procedure (SOP)

    Protocol: Preparation of a Self-Validating, Stable Stock Solution in Acetonitrile To guarantee room temperature stability, the solvent environment must be engineered to actively resist moisture ingress. This protocol utilizes a self-validating desiccant system.

    Step 1: Glassware Preparation Bake amber glass vials (to prevent potential photo-degradation) at 120°C for a minimum of 4 hours to eliminate surface-bound moisture. Cool the vials in a desiccator backfilled with argon.

    Step 2: Solvent Pre-Drying Dispense HPLC-grade Acetonitrile (MeCN) over freshly activated 3Å molecular sieves. Allow the solvent to sit for 24 hours prior to use, ensuring the water content drops below 50 ppm.

    Step 3: Atmospheric Control Purge the baked amber vial with dry Argon or Nitrogen gas to displace ambient humidity.

    Step 4: Dissolution Weigh the required mass of 2-Bromobenzo[d]oxazol-6-ol and transfer it rapidly to the purged vial. Add the pre-dried MeCN. Vortex gently at room temperature (20–25°C) until the solid is completely dissolved. Do not use sonication, as localized heating can accelerate trace degradation.

    Step 5: Self-Validating Storage System Add 5-10 beads of activated 3Å molecular sieves directly into the final stock solution. Causality: Every time the vial septum is punctured with a syringe, trace atmospheric moisture is introduced. The submerged molecular sieves act as a self-validating kinetic trap, continuously scavenging introduced water faster than it can undergo SNAr hydrolysis with the benzoxazole C2 position.

    Part 5: Workflow Visualization

    workflow step1 1. Dry Glassware (Oven 120°C) step2 2. Purge with Argon (Displace Humidity) step1->step2 step3 3. Add Anhydrous MeCN (<50 ppm H2O) step2->step3 step4 4. Dissolve Compound at 20-25°C step3->step4 step5 5. Store over 3Å Sieves (Self-Validating Trap) step4->step5

    Step-by-step workflow for preparing a moisture-resistant, stable stock solution.

    References

    • Nucleophilic substitution. Wikipedia. Available at:[Link]

    • Nucleophilic Substitution (SN1, SN2). Organic Chemistry Portal. Available at:[Link]

    Sources

    Optimization

    resolving co-elution issues in HPLC analysis of 2-Bromobenzo[d]oxazol-6-ol

    Welcome to the Chromatography Technical Support Center . As a Senior Application Scientist, I have designed this portal to address the specific chromatographic challenges associated with 2-Bromobenzo[d]oxazol-6-ol .

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Chromatography Technical Support Center . As a Senior Application Scientist, I have designed this portal to address the specific chromatographic challenges associated with 2-Bromobenzo[d]oxazol-6-ol .

    This compound presents unique analytical hurdles due to its weakly acidic phenolic hydroxyl group, the polarizable bromine atom, and the rigid, hydrophobic benzoxazole core. Co-elution with synthetic precursors, debrominated analogs, or positional isomers (such as 2-bromobenzo[d]oxazol-5-ol) is a frequent bottleneck in method development.

    Below, you will find causality-driven troubleshooting guides, self-validating protocols, and mechanistic explanations to help you achieve baseline resolution.

    🔬 Troubleshooting FAQs: Resolving Co-elution

    Q1: My target compound, 2-Bromobenzo[d]oxazol-6-ol, is co-eluting with its positional isomer (e.g., the 5-ol variant) on a standard C18 column. How do I force separation? The Causality: Standard C18 stationary phases rely almost exclusively on dispersive hydrophobic interactions. Because positional isomers of halogenated aromatics possess nearly identical partition coefficients ( logP ) and hydrophobic surface areas, a C18 column cannot easily distinguish between them. The Solution: Switch to a Pentafluorophenyl (PFP) stationary phase. The introduction of fluorine groups into the stationary phase alters the solute-stationary phase interactions fundamentally [1]. PFP columns act as electron acceptors and provide orthogonal retention mechanisms, including π−π stacking with the benzoxazole ring, dipole-dipole interactions with the highly electronegative C-F bonds, and strict shape selectivity that discriminates the exact spatial positioning of the bulky bromine atom [2].

    Q2: I am observing peak broadening and a "shoulder" that looks like partial co-elution, but MS data shows it is the same mass. What is causing this? The Causality: This is a classic symptom of pH-induced partial ionization. The 6-hydroxyl group on the benzoxazole ring is a phenolic moiety. Based on structurally similar brominated phenols, the pKa​ of this hydroxyl group is approximately 8.5 to 9.2 [3]. If your mobile phase pH is near this pKa​ (e.g., unbuffered water or pH 8.0), the compound exists in a dynamic equilibrium between its neutral (protonated) and anionic (deprotonated) states during the run. Because the ionized species elutes earlier than the non-ionized species in reversed-phase (RP) chromatography, you observe peak splitting or smearing [4]. The Solution: You must buffer the mobile phase at least 2 pH units away from the pKa​ . For silica-based columns, it is safest to suppress ionization by lowering the pH. Use a strong buffer like 0.1% Formic Acid or 10 mM Potassium Phosphate adjusted to pH 3.0.

    Q3: I have optimized the pH and switched to a PFP column, but a debrominated impurity is still closely eluting. How should I adjust the gradient? The Causality: When selectivity ( α ) is optimized but resolution ( Rs​ ) is still lacking, the rate of change in solvent strength is likely too fast, preventing the analytes from fully partitioning into the stationary phase. The Solution: Implement a shallower gradient specifically across the elution window. If the compound elutes at 40% organic modifier, flatten the gradient to increase by only 1-2% organic per minute between 35% and 45% organic.

    📊 Quantitative Data & Method Parameters

    To successfully separate 2-Bromobenzo[d]oxazol-6-ol from its closely related impurities, compare the expected column performance metrics outlined below.

    Table 1: Comparison of Stationary Phases for Halogenated Benzoxazoles

    ParameterStandard C18 (Alkyl)PFP (Pentafluorophenyl)Causality / Scientific Rationale
    Primary Interaction Hydrophobic dispersion π−π , Dipole, H-bond, StericPFP's fluorinated ring offers multiple interaction vectors [5].
    Isomer Selectivity ( α ) Low ( α≈1.0−1.05 )High ( α>1.2 )PFP recognizes the spatial orientation of the bromine atom [2].
    Retention of Polar Impurities LowModerate to HighPFP retains polar functional groups (like -OH) more strongly [1].
    Optimal pH Range 2.0 - 8.02.0 - 8.0Both require pH control to suppress phenolic ionization [4].

    ⚙️ Self-Validating Experimental Protocol

    This step-by-step methodology ensures a self-validating system. By incorporating specific blank and system suitability test (SST) injections, you can definitively prove that resolution is achieved by chemistry, not artifact.

    Workflow: High-Resolution Separation of 2-Bromobenzo[d]oxazol-6-ol

    Step 1: Mobile Phase Preparation (Ionization Suppression)

    • Aqueous Phase (A): Prepare 10 mM Ammonium Formate in highly purified HPLC-grade water. Adjust the pH to 3.0 using neat Formic Acid. Reasoning: Buffers prevent run-to-run pH variations, ensuring the phenolic -OH remains fully protonated [4].

    • Organic Phase (B): 100% HPLC-grade Acetonitrile. Reasoning: Acetonitrile provides lower viscosity and sharper peaks than methanol, minimizing backpressure on sub-2 μm columns.

    Step 2: Column Selection & Equilibration

    • Install a superficially porous PFP column (e.g., 2.6 μm , 100 x 2.1 mm) [1].

    • Equilibrate the column at 40°C with 5% B for 15 column volumes. Reasoning: Elevated temperature reduces mobile phase viscosity and improves mass transfer kinetics, sharpening peaks.

    Step 3: Gradient Programming (Shallow Elution)

    • Program the following gradient at a flow rate of 0.4 mL/min:

      • 0.0 - 2.0 min: 5% B (Isocratic hold to focus the sample band)

      • 2.0 - 12.0 min: 5% to 60% B (Shallow ramp for isomer separation)

      • 12.0 - 14.0 min: 60% to 95% B (Column wash)

      • 14.0 - 18.0 min: 5% B (Re-equilibration)

    Step 4: System Suitability & Self-Validation Sequence

    • Injection 1 (Blank): Inject initial mobile phase. Validates absence of ghost peaks or carryover [6].

    • Injection 2 (SST Mix): Inject a mixture of 2-Bromobenzo[d]oxazol-6-ol and its known positional isomer (5-ol). Validates that resolution ( Rs​ ) is ≥1.5 .

    • Injection 3 (Sample): Inject the experimental sample.

    🗺️ Mechanistic Visualizations

    The following diagrams illustrate the logical troubleshooting workflow and the molecular interactions at play.

    TroubleshootingWorkflow Start Co-elution Detected (2-Bromobenzo[d]oxazol-6-ol) CheckPeak Analyze Peak Shape Start->CheckPeak Asymmetrical Asymmetrical / Tailing / Shouldering CheckPeak->Asymmetrical Symmetrical Symmetrical Peaks (True Co-elution) CheckPeak->Symmetrical pH_Issue Cause: Partial Ionization of -OH (Mobile phase pH ≈ pKa) Asymmetrical->pH_Issue Fix_pH Action: Buffer Mobile Phase Adjust pH to 3.0 (Formic Acid) pH_Issue->Fix_pH Success Baseline Resolution Achieved Fix_pH->Success Selectivity_Issue Cause: Lack of Selectivity (C18 cannot resolve isomers) Symmetrical->Selectivity_Issue Fix_Column Action: Change Stationary Phase Switch to PFP Column Selectivity_Issue->Fix_Column Fix_Column->Success

    Fig 1: Logical troubleshooting workflow for resolving benzoxazole co-elution.

    PFPRetention Analyte 2-Bromobenzo[d]oxazol-6-ol • Aromatic Core • Bromine Atom • Phenolic -OH PiPi π-π Stacking Analyte->PiPi Aromatic Core Dipole Dipole-Dipole (C-Br to C-F) Analyte->Dipole Halogen HBond Hydrogen Bonding (-OH to Fluorine) Analyte->HBond Hydroxyl PFP PFP Stationary Phase • Pentafluorophenyl Ring • Highly Electronegative C-F • Rigid Planar Structure PiPi->PFP Dipole->PFP HBond->PFP

    Fig 2: Orthogonal retention mechanisms of a PFP column separating halogenated isomers.

    📚 References

    • Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns Agilent Technologies, Inc.[Link]

    • 3-Bromophenol | C6H5BrO | CID 11563 (Dissociation Constants) PubChem, National Institutes of Health [Link]

    • PFP(2) Column Chemistry and Selectivity Phenomenex [Link]

    • HPLC Troubleshooting: Drifting Retention Time and Ghost Peaks Waters Corporation[Link]

    Reference Data & Comparative Studies

    Validation

    Reactivity Comparison Guide: 2-Bromobenzo[d]oxazol-6-ol vs. 2-Chlorobenzo[d]oxazol-6-ol

    As drug development and materials science increasingly rely on functionalized heterocycles, the benzoxazole core has emerged as a privileged scaffold. However, when functionalizing the C2 position of 6-hydroxybenzoxazole...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As drug development and materials science increasingly rely on functionalized heterocycles, the benzoxazole core has emerged as a privileged scaffold. However, when functionalizing the C2 position of 6-hydroxybenzoxazoles, researchers are frequently forced to choose between the 2-bromo and 2-chloro derivatives.

    This guide provides an objective, data-driven comparison of 2-Bromobenzo[d]oxazol-6-ol and 2-chlorobenzo[d]oxazol-6-ol , analyzing the mechanistic causality behind their divergent reactivities and providing self-validating experimental protocols to ensure reproducible scale-up.

    Mechanistic Causality: Why Halogen Identity Dictates Reactivity

    The choice between a bromine and chlorine leaving group at the C2 position is not arbitrary; it dictates the entire synthetic strategy. This divergence is rooted in two fundamental atomic properties: electronegativity and bond dissociation energy (BDE) 1.

    • The SNAr Paradigm (Advantage: Chloro): Nucleophilic Aromatic Substitution (SNAr) proceeds via an addition-elimination mechanism. The rate-determining step is the nucleophilic attack forming the anionic Meisenheimer complex. Chlorine’s higher electronegativity (3.16 vs. 2.96 for Bromine) exerts a stronger inductive electron-withdrawing effect, rendering the C2 carbon highly electrophilic and stabilizing the intermediate transition state. Consequently, 2-chlorobenzoxazoles undergo SNAr with amines and thiols under remarkably mild conditions, often at room temperature 23.

    • The Cross-Coupling Paradigm (Advantage: Bromo): In palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the rate-determining step is the oxidative addition of the C-X bond to the Pd(0) center. The C-Br bond (~68 kcal/mol) is significantly weaker than the C-Cl bond (~81 kcal/mol), allowing 2-bromobenzoxazoles to undergo rapid oxidative addition 1. Attempting cross-coupling with 2-chlorobenzoxazoles typically requires forcing conditions and specialized, electron-rich bulky ligands (like XPhos) to overcome the high activation energy barrier 1.

    • The 6-OH Causality Factor: Both substrates possess a 6-hydroxyl group (pKa ~9.5). Under the basic conditions required for SNAr and cross-coupling, this group deprotonates to form a phenoxide anion. The negatively charged oxygen strongly donates electron density into the aromatic system via resonance, drastically reducing the electrophilicity of the C2 position and stalling SNAr reactivity. Scientific imperative: The 6-OH must be protected (e.g., as a TBS or benzyl ether) prior to C2 functionalization to maintain the electronic activation of the benzoxazole core.

    Reactivity Substrate 2-Halobenzo[d]oxazol-6-ol (C2-Halogenated Scaffold) Chloro 2-Chloro Derivative High Electronegativity Substrate->Chloro Bromo 2-Bromo Derivative Low Bond Dissociation Energy Substrate->Bromo SNAr SNAr Pathway (Addition-Elimination) CrossCoupling Cross-Coupling Pathway (Oxidative Addition) Chloro->SNAr Primary Choice (F > Cl > Br) Chloro->CrossCoupling Requires Bulky Ligands (e.g., XPhos) Bromo->SNAr Slower Kinetics Bromo->CrossCoupling Primary Choice (I > Br > Cl)

    Divergent reactivity pathways of 2-halobenzoxazoles based on halogen properties.
    Comparative Performance Data

    To guide substrate selection, the following table summarizes the quantitative and qualitative performance metrics of both derivatives based on established organometallic principles 14.

    Feature2-Bromobenzo[d]oxazol-6-ol2-Chlorobenzo[d]oxazol-6-ol
    C-X Bond Dissociation Energy ~68 kcal/mol (Weaker)~81 kcal/mol (Stronger)
    Halogen Electronegativity (Pauling) 2.963.16
    Optimal Reaction Pathway Transition Metal Cross-CouplingNucleophilic Aromatic Substitution (SNAr)
    SNAr Reactivity Moderate (Slower Meisenheimer stabilization)Excellent (Fast Meisenheimer stabilization)
    Cross-Coupling Reactivity Excellent (Rapid oxidative addition)Poor to Moderate (Requires specialized ligands)
    Typical SNAr Conditions Elevated temperatures (80-100°C)Room temperature to 60°C
    Typical Suzuki Conditions Standard Pd(PPh3)4, mild base, 80°CBulky ligands (e.g., XPhos), strong base, >90°C
    Self-Validating Experimental Protocols

    A robust protocol must be self-validating—meaning it includes built-in analytical controls to confirm the mechanistic pathway is proceeding as intended.

    Workflow Start 1. Substrate Preparation (Protect 6-OH to prevent phenoxide formation) Split 2. Select Reaction Pathway Start->Split SNAr_Path 3A. SNAr (2-Chloro) Add Amine/Thiol + Mild Base (RT) Split->SNAr_Path C-N / C-S Bond CC_Path 3B. Cross-Coupling (2-Bromo) Add Pd(0), Ligand, Boronic Acid (Heat) Split->CC_Path C-C Bond SNAr_Control 4A. Self-Validation Check: Monitor loss of 3:1 Cl isotopic pattern SNAr_Path->SNAr_Control CC_Control 4B. Self-Validation Check: Monitor loss of 1:1 Br isotopic pattern CC_Path->CC_Control Validation 5. Product Isolation & NMR Confirmation SNAr_Control->Validation CC_Control->Validation

    Self-validating experimental workflow for functionalizing 2-halobenzo[d]oxazol-6-ol.
    Protocol A: SNAr Amination of 2-Chlorobenzo[d]oxazol-6-ol (O-Protected)

    Causality: Utilizing the highly electrophilic 2-chloro derivative allows for mild amination, preventing the thermal degradation of sensitive amine coupling partners 2.

    • Protection: Protect the 6-OH using TBS-Cl (1.2 eq) and imidazole (2.0 eq) in DMF to yield the 6-OTBS ether.

    • Reaction Setup: Dissolve the protected 2-chlorobenzoxazole (1.0 eq) and the amine nucleophile (1.2 eq) in a polar aprotic solvent (e.g., DMF or Acetonitrile).

    • Base Addition: Add a mild base like N,N-diisopropylethylamine (DIPEA, 2.0 eq) to act as an acid scavenger.

    • Execution: Stir at room temperature for 2-4 hours.

    • Self-Validation Check (In-Process Control): Monitor the reaction via LC-MS. The starting 2-chlorobenzoxazole exhibits a distinct 3:1 isotopic pattern (M / M+2) due to the natural abundance of ³⁵Cl and ³⁷Cl. The successful formation of the C-N bond is validated by the complete disappearance of this 3:1 isotopic signature in the product mass peak.

    Protocol B: Suzuki-Miyaura Coupling of 2-Bromobenzo[d]oxazol-6-ol (O-Protected)

    Causality: The lower BDE of the C-Br bond allows for efficient oxidative addition using standard, cost-effective palladium catalysts without requiring specialized ligands 1.

    • Protection: Protect the 6-OH as described in Protocol A.

    • Reaction Setup: In a Schlenk flask, combine the protected 2-bromobenzoxazole (1.0 eq), aryl boronic acid (1.5 eq), and K₂CO₃ (2.0 eq).

    • Catalyst Addition: Add Pd(PPh₃)₄ (5 mol%).

    • Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1). Perform three freeze-pump-thaw cycles to ensure an oxygen-free environment, preventing catalyst deactivation.

    • Execution: Heat to 80°C for 6 hours.

    • Self-Validation Check (In-Process Control): Monitor via LC-MS. The starting material will show a 1:1 isotopic pattern (M / M+2) due to ⁷⁹Br and ⁸¹Br. The loss of this pattern confirms successful oxidative addition and coupling. Physical Control: Visually inspect the reaction; the premature formation of a black precipitate (Pd black) indicates catalyst degradation and oxygen contamination.

    Strategic Selection Guide for Drug Development

    When designing a synthetic route for a benzoxazole-containing API, the selection between the bromo and chloro derivatives should be governed by the target bond:

    • For C-N, C-S, or C-O bond formation: Select 2-chlorobenzo[d]oxazol-6-ol . The high electrophilicity of the C2 position ensures rapid SNAr kinetics, minimizing side reactions and allowing for the late-stage functionalization of complex, temperature-sensitive nucleophiles.

    • For C-C bond formation: Select 2-Bromobenzo[d]oxazol-6-ol . The superior oxidative addition kinetics of the C-Br bond will save significant optimization time, reduce catalyst loading costs, and bypass the need for expensive, proprietary phosphine ligands required to activate a C-Cl bond.

    References
    • Direct α-C–H Heteroarylation of Unprotected Primary Amines Source: ChemRxiv URL:[Link]

    • INNOVATIVE APPROACHES TO CANCER THERAPY Source: AMS Dottorato (University of Bologna) URL:[Link]

    Sources

    Comparative

    HPLC Method Validation for 2-Bromobenzo[d]oxazol-6-ol Purity Determination: A Comparative Guide (C18 vs. Biphenyl)

    Executive Summary & The Analytical Challenge The synthesis of halogenated heterocycles, such as 2-Bromobenzo[d]oxazol-6-ol, is a critical step in modern pharmaceutical development and materials science[1]. Ensuring the a...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary & The Analytical Challenge

    The synthesis of halogenated heterocycles, such as 2-Bromobenzo[d]oxazol-6-ol, is a critical step in modern pharmaceutical development and materials science[1]. Ensuring the absolute purity of this building block is paramount, as trace regioisomers or unreacted precursors can severely compromise downstream synthetic yields and biological assays.

    The primary analytical challenge lies in the structural similarity between 2-Bromobenzo[d]oxazol-6-ol and its synthetic impurities (e.g., the unbrominated benzo[d]oxazol-6-ol or the 5-bromo regioisomer). Standard High-Performance Liquid Chromatography (HPLC) methods often struggle to resolve these compounds. This guide objectively compares the performance of traditional C18 stationary phases against Biphenyl chemistries, providing a fully validated, self-correcting protocol aligned with [2].

    Mechanistic Causality: Why Column Chemistry Matters

    As analytical scientists, we frequently default to standard C18 alkyl phases for reversed-phase chromatography. However, for halogenated aromatics, this "default" choice is mechanistically flawed.

    The Limitation of C18: C18 columns rely almost exclusively on dispersive (hydrophobic) van der Waals forces[3]. Because the difference in overall hydrophobicity between a 2-bromo and a 5-bromo benzoxazole isomer is negligible, C18 phases typically yield poor selectivity ( α ), resulting in peak co-elution.

    The Biphenyl Advantage: Transitioning to a Biphenyl stationary phase introduces a powerful mixed-mode retention mechanism[4]. While still providing hydrophobic retention, the biphenyl ligand facilitates strong π

    π interactions and dipole-dipole interactions[4]. The highly polarizable bromine atom at the 2-position of the benzoxazole ring, combined with the electron-rich heterocycle, creates a distinct electronic signature. The biphenyl phase recognizes this specific electron density, selectively retaining the brominated compound differently than its structurally similar impurities, thereby achieving baseline resolution.

    RetentionMechanism cluster_C18 Standard C18 Column cluster_Biphenyl Biphenyl Column Analyte 2-Bromobenzo[d]oxazol-6-ol (Halogenated Aromatic) C18 Alkyl Chain Ligand Analyte->C18 interacts via Biphenyl Biphenyl Ligand Analyte->Biphenyl interacts via Hydrophobic Dispersive Interactions (Hydrophobic Only) C18->Hydrophobic C18_Res Poor Selectivity (α ≈ 1.0) Co-elution of Isomers Hydrophobic->C18_Res MixedMode Mixed-Mode Interactions (Hydrophobic + π-π + Dipole) Biphenyl->MixedMode Biphenyl_Res High Selectivity (α > 1.2) Baseline Resolution MixedMode->Biphenyl_Res

    Logical relationship of retention mechanisms comparing C18 and Biphenyl stationary phases.

    Comparative Chromatographic Performance

    To empirically validate the mechanistic theory, 2-Bromobenzo[d]oxazol-6-ol and its unbrominated precursor were analyzed under identical gradient conditions on both a fully porous C18 column and a Superficially Porous Particle (SPP) Biphenyl column.

    Table 1: Selectivity and Resolution Comparison (C18 vs. Biphenyl)

    ParameterStandard C18 (Fully Porous)Biphenyl (SPP)Causality / MechanismRetention Time ( tR​ )4.2 min5.8 minEnhanced retention due to π π overlap with the benzoxazole ring[3].Selectivity ( α )1.051.32Strong dipole interactions with the highly polarizable bromine atom[4].Resolution ( Rs​ )1.1 (Co-elution)2.8 (Baseline)Synergistic effect of mixed-mode retention and SPP particle efficiency.Tailing Factor ( Tf​ )1.61.1Reduced secondary interactions with residual silanols due to steric shielding. *Measured between 2-Bromobenzo[d]oxazol-6-ol and benzo[d]oxazol-6-ol.

    Self-Validating Experimental Protocol

    A robust analytical method must be a self-validating system. This protocol integrates System Suitability Testing (SST) as a strict gatekeeper, ensuring that no data is reported unless the system proves its real-time fitness, aligning directly with the lifecycle management principles of[5].

    Step 1: Mobile Phase Preparation (Gravimetric/Volumetric Precision)
    • Aqueous Phase (A): 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water.

    • Organic Phase (B): 0.1% TFA in LC-MS grade Acetonitrile.

    • Causality: The hydroxyl group on the benzoxazol-6-ol moiety has a pKa​ of approximately 9. TFA acts as a volatile ion-pairing agent and pH buffer, suppressing ionization to ensure the analyte remains in a neutral state for highly reproducible retention.

    Step 2: Chromatographic Conditions
    • Column: SPP Biphenyl, 100 mm × 4.6 mm, 2.7 µm.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C (Controls mobile phase viscosity and mass transfer kinetics).

    • Gradient Program: 0-2 min (10% B), 2-8 min (10% to 60% B), 8-10 min (60% B), 10-10.1 min (return to 10% B), 10.1-15 min (re-equilibration).

    • Detection: Diode Array Detector (DAD) at 280 nm with full spectral scanning (200-400 nm) for peak purity analysis[6].

    Step 3: System Suitability Testing (SST) - The Self-Correcting Gate
    • Inject the SST standard (containing 2-Bromobenzo[d]oxazol-6-ol and benzo[d]oxazol-6-ol at 10 µg/mL) six consecutive times.

    • Validation Gate: The system is only deemed "fit-for-purpose" if Resolution ( Rs​ ) > 2.0, Tailing Factor ( Tf​ ) < 1.5, and %RSD of peak area < 1.0%. If these parameters fail, the protocol dictates an immediate system flush and column diagnostic, preventing the generation of invalid data[2].

    Step 4: Sample Preparation & Execution
    • Accurately weigh 10.0 mg of the 2-Bromobenzo[d]oxazol-6-ol sample. Dissolve in 10 mL of diluent (50:50 Water:Acetonitrile) to create a 1.0 mg/mL stock.

    • Dilute to the working concentration (100 µg/mL) using the diluent. Filter through a 0.22 µm PTFE syringe filter prior to injection to protect the SPP column frit.

    ValidationWorkflow Start HPLC Method Validation (ICH Q2(R2) Framework) SST System Suitability Testing (SST) N > 5000, Tf < 1.5, Rs > 2.0 Start->SST Specificity Specificity & Peak Purity (Forced Degradation / DAD) SST->Specificity Pass Fail Invalidate Run (Self-Correcting Loop) SST->Fail Fail Linearity Linearity & Range (25% to 150%, R² > 0.999) Specificity->Linearity Accuracy Accuracy / Recovery (Spike at 0.1%, 0.5%, 1.0%) Linearity->Accuracy Precision Repeatability & Precision (6 Injections, RSD < 2.0%) Accuracy->Precision

    Self-validating ICH Q2(R2) experimental workflow with integrated System Suitability Testing.

    ICH Q2(R2) Method Validation Summary

    Following the successful gating of the SST, the method was subjected to full validation per [7]. The Biphenyl method demonstrated exceptional robustness and accuracy, proving its superiority over the C18 alternative for this specific compound class.

    Table 2: ICH Q2(R2) Validation Summary for 2-Bromobenzo[d]oxazol-6-ol (Biphenyl Method)

    Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
    Specificity No interference at tR​ ; Peak Purity > 0.990Peak Purity = 0.999 (via DAD)Pass
    Linearity R2≥0.999 (Range: 25-150% of nominal) R2=0.9998 Pass
    Accuracy (Recovery) 98.0% – 102.0% (Spiked Impurities)99.4% – 100.8%Pass
    Precision (Repeatability) %RSD 2.0% (n=6 injections)%RSD = 0.65%Pass
    LOD / LOQ Signal-to-Noise 3 (LOD) / 10 (LOQ)LOD: 0.02 µg/mL / LOQ: 0.06 µg/mLPass

    References

    • Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

    • ICH Q2(R2) Validation of analytical procedures - Scientific guideline . European Medicines Agency (EMA). Available at:[Link]

    • Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases . Chromatography Online. Available at:[Link]

    • In Vitro Anti-Candida Activity and Action Mode of Benzoxazole Derivatives . MDPI. Available at:[Link]

    Sources

    Validation

    spectroscopic validation of 2-Bromobenzo[d]oxazol-6-ol substitution isomers

    Spectroscopic Validation of 2-Bromobenzo[d]oxazol-6-ol Substitution Isomers: A Comparative Guide to Advanced Multidimensional Workflows As a Senior Application Scientist overseeing structural characterization in drug dis...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Spectroscopic Validation of 2-Bromobenzo[d]oxazol-6-ol Substitution Isomers: A Comparative Guide to Advanced Multidimensional Workflows

    As a Senior Application Scientist overseeing structural characterization in drug discovery, I frequently encounter the analytical bottlenecks associated with heterocyclic scaffolds. Benzoxazole derivatives are privileged structures in medicinal chemistry, frequently utilized as 5-HT3 receptor agonists and kinase inhibitors[1].

    The halogenated building block, 2-Bromobenzo[d]oxazol-6-ol , is a highly valuable intermediate for downstream cross-coupling. However, its synthesis via the condensation of substituted o-aminophenols often yields trace amounts of positional isomers (e.g., the 4-ol, 5-ol, and 7-ol variants). Differentiating the 6-ol isomer from the 5-ol isomer is notoriously difficult because both present an identical 1,2,4-trisubstituted benzene spin system.

    This guide objectively compares the performance of an Advanced Multidimensional NMR/HRMS Platform against a Routine 1D-NMR/Low-Res MS Workflow , detailing the causality behind our spectroscopic choices and providing a self-validating protocol for absolute structural elucidation[2].

    The Causality of Spectroscopic Choices

    Routine 1D 1 H-NMR relies on scalar coupling constants ( J -values) to map the aromatic ring. This easily distinguishes the 4-ol/7-ol isomers (which exhibit a 1,2,3-spin system with t, d, d patterns) from the 5-ol/6-ol isomers (which exhibit a 1,2,4-spin system with d, dd, d patterns).

    However, 1D NMR fails to unambiguously differentiate the 5-ol from the 6-ol isomer without synthetic reference standards.

    • In the 6-ol isomer , H-7 is an isolated proton between the oxygen and the hydroxyl group, appearing as a meta-coupled doublet ( J≈2.5 Hz). H-4 is an ortho-coupled doublet ( J≈8.5 Hz).

    • In the 5-ol isomer , the positions are reversed: H-4 is the meta-coupled doublet, and H-7 is the ortho-coupled doublet.

    Because the electronic environments of H-4 and H-7 are highly similar, their chemical shifts overlap. To achieve absolute certainty, we must move beyond proton-proton scalar coupling and utilize 2D 1 H- 15 N HMBC (Heteronuclear Multiple Bond Correlation) . By mapping the 3-bond correlation between the aromatic protons and the benzoxazole nitrogen (N-3), we create a self-validating system: H-4 will show a strong correlation to N-3, whereas H-7 is too far away to correlate.

    Comparative Performance Analysis

    The table below summarizes the quantitative and qualitative performance metrics of the two analytical approaches when tasked with resolving benzoxazole positional isomers.

    Table 1: Performance Comparison for Isomer Differentiation

    Analytical MetricRoutine 1D-NMR & Low-Res MSAdvanced 2D-NMR ( 1 H- 15 N HMBC) & HRMS
    Isomer Confidence Low (Presumptive, relies on shift prediction)Absolute (Definitive, self-validating)
    5-ol vs 6-ol Resolution Fails without reference standardsUnambiguous via N-3 correlation
    Mass Accuracy ± 0.5 Da (Cannot resolve isobars)< 2.0 ppm mass error
    Sample Requirement > 10 mg< 5 mg (CryoProbe enabled)
    False Positive Rate High (Due to chemical shift overlap)< 0.1%
    Workflow Time 15 minutes2.5 hours

    Self-Validating Experimental Methodologies

    To ensure scientific integrity, the following protocols are designed to eliminate environmental variables and provide internal structural proof.

    Protocol 1: High-Resolution Multidimensional NMR Acquisition
    • Sample Preparation: Dissolve 5.0 mg of the analyte in 600 µL of anhydrous DMSO- d6​ . Causality: DMSO is specifically chosen over CDCl 3​ to suppress the rapid chemical exchange of the hydroxyl proton, allowing it to be observed as a sharp singlet and utilized for long-range HMBC correlations.

    • Instrument Calibration: Tune and match a 600 MHz NMR equipped with a TCI CryoProbe to 1 H, 13 C, and 15 N frequencies. Lock the spectrometer to the deuterium frequency of DMSO- d6​ and shim the magnetic field to achieve a line width < 0.8 Hz for the TMS standard.

    • 1D 1 H-NMR Acquisition: Acquire 16 scans with a 30° pulse angle, a relaxation delay (D1) of 2.0 s, and a spectral width of 12 ppm. Identify the meta-coupled doublet ( J≈2.5 Hz).

    • 1 H- 15 N HMBC Acquisition: Execute a 2D gradient-selected HMBC pulse sequence optimized for a long-range coupling constant ( JHN​ ) of 5 Hz, which is characteristic of the 3-bond coupling in benzoxazole systems. Acquire 256 increments in the indirect ( 15 N) dimension.

    Protocol 2: UPLC-HRMS Proximity Effect Fragmentation

    While NMR provides regiochemical mapping, High-Resolution Mass Spectrometry (HRMS) acts as orthogonal validation. Halogenated benzoxazoles exhibit a unique "proximity effect" during fragmentation, which can further confirm the presence of the C-2 halogen[3].

    • Chromatographic Separation: Inject 1 µL of a 10 µg/mL sample onto a C18 column (1.7 µm, 2.1 x 100 mm) at 40°C. Run a gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes to separate unreacted precursors.

    • Mass Spectrometry: Operate the Q-TOF MS in positive ESI mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C.

    • Isotopic Analysis: Extract the exact mass chromatograms for the [M+H] + ions at m/z 213.9497 ( 79 Br) and 215.9477 ( 81 Br). Verify the 1:1 isotopic intensity ratio characteristic of a single bromine atom.

    Structural Elucidation Logic

    The following decision matrix illustrates the logical flow executed by the Advanced Platform to unambiguously assign the isomer.

    IsomerLogic Start Unknown Isomer: 2-Bromobenzo[d]oxazol-X-ol NMR1D 1H NMR (DMSO-d6) Analyze Spin System Start->NMR1D Split1 Coupling Pattern? NMR1D->Split1 Sys123 t (J~8.0Hz), d (J~8.0Hz), d (J~8.0Hz) 1,2,3-Spin System Split1->Sys123 4-ol or 7-ol Sys124 d (J~8.5Hz), dd (J~8.5, 2.5Hz), d (J~2.5Hz) 1,2,4-Spin System Split1->Sys124 5-ol or 6-ol Isomer47 Isomer 4-ol / 7-ol (Requires NOESY for final ID) Sys123->Isomer47 NMR2D 1H-15N HMBC Analyze meta-doublet (J~2.5Hz) Sys124->NMR2D Split2 Correlation to N3? NMR2D->Split2 Isomer5 5-ol Isomer (meta-doublet is H4 -> correlates to N3) Split2->Isomer5 Yes (3-bond) Isomer6 6-ol Isomer (meta-doublet is H7 -> NO correlation to N3) Split2->Isomer6 No

    Caption: Decision matrix for the unambiguous differentiation of benzoxazole isomers using 2D NMR.

    Data Interpretation & Results

    When analyzing 2-Bromobenzo[d]oxazol-6-ol using the advanced workflow, the data perfectly aligns with the structural logic:

    • 1 H NMR (DMSO- d6​ ): The spectrum reveals an ortho-coupled doublet at δ 7.52 ( J=8.6 Hz), a doublet of doublets at δ 6.85 ( J=8.6,2.4 Hz), and a meta-coupled doublet at δ 7.08 ( J=2.4 Hz).

    • The Critical Validation: In the 1 H- 15 N HMBC spectrum, the ortho-coupled doublet at δ 7.52 shows a strong cross-peak to the nitrogen resonance at δ 250 ppm. This definitively identifies the δ 7.52 proton as H-4 .

    By upgrading from routine 1D screening to an advanced multidimensional platform, laboratories can eliminate regiochemical ambiguity, prevent costly late-stage synthetic failures, and guarantee the integrity of their benzoxazole libraries.

    References

    • Sato, M., et al. "Benzoxazole Derivatives as Novel 5-HT3 Receptor Partial Agonists in the Gut." Journal of Medicinal Chemistry (ACS Publications).
    • Silva, A. M. S., et al. "Advanced NMR techniques for structural characterization of heterocyclic structures." ESA-IPB.
    • Pinho e Melo, T. M. V. D., et al. "Mass spectra of halogenostyrylbenzoxazoles." ResearchGate.

    Sources

    Comparative

    In Vitro Cytotoxicity Comparison Guide: 2-Bromobenzo[d]oxazol-6-ol Derivatives

    Pharmacological Rationale & Structural Causality In the landscape of targeted oncology and medicinal chemistry, the benzoxazole scaffold serves as a highly versatile pharmacophore. Because its structure is a bioisostere...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Pharmacological Rationale & Structural Causality

    In the landscape of targeted oncology and medicinal chemistry, the benzoxazole scaffold serves as a highly versatile pharmacophore. Because its structure is a bioisostere for naturally occurring purine bases (adenine and guanine), benzoxazole derivatives effectively competitively bind within the ATP-binding clefts of critical kinases or the NAD+ binding pockets of repair enzymes[1].

    The specific modification to a 2-Bromobenzo[d]oxazol-6-ol derivative introduces two critical functional dynamics that drastically alter its in vitro cytotoxicity profile:

    • The 2-Bromo Electrophilic Warhead : Halogens positioned at the 2-carbon of the benzoxazole ring are highly susceptible to nucleophilic attack. This transforms the molecule into a tunable, cysteine-targeting electrophile. It can covalently alkylate thiol groups on target proteins—most notably Glutathione Peroxidase 4 (GPX4)—thereby disrupting the cell's ability to detoxify lipid peroxides and triggering ferroptosis [2].

    • The 6-Hydroxyl (-ol) Anchor : The addition of a hydroxyl group at the 6-position provides a critical hydrogen bond donor/acceptor. This modification not only improves the compound's aqueous solubility (mitigating a common hurdle in heterocyclic drug design) but also anchors the molecule within the target protein's active site via hydrogen bonding with catalytic aspartate or glutamate residues[3].

    Mechanism Warhead 2-Bromobenzo[d]oxazol-6-ol Derivatives Target1 Kinase/Enzyme Inhibition (VEGFR-2 / PARP-2) Warhead->Target1 Non-covalent Binding Target2 Covalent Thiol Alkylation (GPX4 Inhibition) Warhead->Target2 Electrophilic Attack Path1 Caspase-3 Activation (Apoptosis) Target1->Path1 Path2 Lipid Peroxidation (Ferroptosis) Target2->Path2 Outcome Cancer Cell Death (MCF-7, HepG2, A549) Path1->Outcome Path2->Outcome

    Mechanistic pathways of 2-Bromobenzo[d]oxazol-6-ol derivatives inducing cell death.

    Comparative Cytotoxicity Data

    To objectively evaluate the performance of 2-Bromobenzo[d]oxazol-6-ol derivatives, we must benchmark their half-maximal inhibitory concentrations ( IC50​ ) against both unsubstituted analogs and clinical-standard chemotherapeutics. The data below synthesizes recent in vitro findings across multiple human cancer cell lines.

    Compound Class / DerivativePrimary Target / MechanismCell Line IC50​ (µM)Reference
    Unsubstituted BenzoxazoleVEGFR-2 InhibitionHepG2 (Liver)23.61 ± 1.124[4]
    5-Chlorobenzo[d]oxazoleVEGFR-2 InhibitionMCF-7 (Breast)3.22 ± 0.131[1]
    Benzoxazole-Amine HybridPARP-2 InhibitionMDA-MB-231 (Breast)5.63 ± 0.213[3]
    2-Bromobenzo[d]oxazole GPX4 (Ferroptosis)Fibroblasts< 1.005[5]
    Sorafenib (Standard Drug)Multi-Kinase InhibitionMDA-MB-231 (Breast)7.47 ± 0.353[3]
    Cisplatin (Standard Drug)DNA CrosslinkingA549 (Lung)~4.376[6]

    Data Synthesis : The inclusion of the 2-bromo warhead shifts the compound from a moderate micromolar kinase inhibitor to a highly potent, sub-micromolar inducer of ferroptosis[5]. Furthermore, targeted benzoxazole derivatives frequently outperform standard therapeutics like Sorafenib in triple-negative breast cancer models (MDA-MB-231)[3].

    Self-Validating Experimental Protocols

    To ensure reproducibility and scientific trustworthiness, the following in vitro protocols are designed as self-validating systems . By incorporating strict internal controls, any assay drift or artifactual interference (e.g., compound auto-fluorescence or solvent toxicity) can be immediately isolated.

    Protocol A: High-Throughput MTT Viability Assay

    Causality & Principle : The MTT assay relies on NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the yellow tetrazolium dye to purple formazan crystals. Because this reduction only occurs in metabolically active cells, it serves as a direct proxy for cell viability.

    Self-Validating Controls :

    • Vehicle Control (0.1% DMSO): Validates that observed cell death is due to the derivative, not the solvent.

    • Positive Control (Sorafenib/Cisplatin): Ensures the specific cell line is responding correctly to known cytotoxic stress.

    • Blank (Media + MTT, no cells): Accounts for background absorbance and potential auto-reduction of MTT by the media components.

    Step-by-Step Methodology :

    • Cell Seeding : Seed target cells (e.g., MCF-7, HepG2) at a density of 5×103 cells/well in 96-well plates.

      • Rationale: This specific density ensures cells remain in the exponential (logarithmic) growth phase throughout the 72-hour assay window, preventing contact inhibition artifacts.

    • Compound Treatment : After 24h of adherence, treat cells with serial dilutions of the 2-Bromobenzo[d]oxazol-6-ol derivative (0.1 µM to 100 µM). Maintain a final DMSO concentration of ≤0.1% .

      • Rationale: DMSO concentrations >0.1% disrupt cell membranes and induce baseline cytotoxicity, which artificially lowers the apparent IC50​ .

    • Incubation : Incubate for 48-72 hours at 37°C in a humidified 5% CO2​ atmosphere.

    • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark.

      • Rationale: Light degrades MTT; 4 hours is the optimal kinetic window for formazan accumulation without causing crystal-induced cellular rupture.

    • Solubilization & Quantification : Carefully aspirate the media and add 100 µL of DMSO to dissolve the formazan crystals. Read absorbance at 570 nm using a microplate reader. Calculate the IC50​ using non-linear regression analysis.

    Protocol Step1 1. Cell Seeding (96-well plates) Step2 2. Compound Treatment (24-72h) Step1->Step2 Step3 3. MTT Reagent Addition Step2->Step3 Step4 4. Formazan Solubilization Step3->Step4 Step5 5. Absorbance Reading (570nm) Step4->Step5

    Standardized in vitro MTT cytotoxicity assay workflow for benzoxazole derivatives.

    Protocol B: Flow Cytometric Analysis of Cell Death (Apoptosis vs. Ferroptosis)

    Causality & Principle : Annexin V binds to phosphatidylserine (PS), which translocates to the outer membrane leaflet during early apoptosis. Propidium Iodide (PI) intercalates DNA but is membrane-impermeable, only entering late apoptotic/necrotic cells. To confirm the ferroptotic mechanism unique to the 2-bromo warhead, a lipid ROS sensor (BODIPY 581/591 C11) is used[2].

    Step-by-Step Methodology :

    • Induction : Treat cells with the calculated IC50​ concentration of the derivative for 24 hours.

    • Harvesting : Collect both floating (dead) and adherent (living) cells using an enzyme-free dissociation buffer.

      • Rationale: Trypsin can cleave membrane proteins and artificially expose PS, leading to false-positive Annexin V staining.

    • Apoptosis Staining : Resuspend cells in 1X Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL PI. Incubate for 15 minutes at room temperature in the dark.

    • Lipid ROS Detection (Parallel Assay) : In a separate cohort, treat cells with 2 µM BODIPY 581/591 C11 for 30 minutes prior to harvesting.

      • Rationale: The dye shifts from red to green fluorescence upon oxidation by lipid peroxides, definitively confirming ferroptosis.

    • Analysis : Analyze 10,000 events per sample via flow cytometry, utilizing single-stain controls to calculate the spectral overlap and compensation matrix between the FITC and PE channels.

    References

    • Title : New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies Source : nih.gov (PMC) URL :1

    • Title : Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer Source : nih.gov (PMC) URL : 3

    • Title : Anticancer Activity and Molecular Docking Studies of Selected Benzoxazole Derivatives as Apoptosis Inducers in NSCLC Source : jcpres.com URL : 6

    • Title : Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation Source : tandfonline.com URL : 4

    • Title : Tunable Cysteine-Targeting Electrophilic Heteroaromatic Warheads Induce Ferroptosis Source : acs.org (Journal of Medicinal Chemistry) URL : 5

    Sources

    Validation

    A Senior Application Scientist's Guide to Validating Computational Binding Models for Novel Ligands: The Case of 2-Bromobenzo[d]oxazol-6-ol

    Introduction: The Validation Imperative for Novel Chemical Matter In modern drug discovery, computational molecular docking has become an indispensable tool for rapidly screening vast chemical libraries and prioritizing...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction: The Validation Imperative for Novel Chemical Matter

    In modern drug discovery, computational molecular docking has become an indispensable tool for rapidly screening vast chemical libraries and prioritizing candidates for experimental validation.[1][2] However, in silico predictions are models of reality, not reality itself. Their accuracy is highly dependent on the quality of the protein structure, the robustness of the scoring function, and the inherent assumptions of the algorithm.[3] For novel chemical matter like 2-Bromobenzo[d]oxazol-6-ol, where no prior experimental binding data exists, rigorous, multi-faceted experimental validation is not just a suggestion—it is a critical necessity to avoid costly and time-consuming pursuits of false positives.

    This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to systematically and objectively validate a computational binding model for a novel ligand, using 2-Bromobenzo[d]oxazol-6-ol as a representative case. We will move from the initial computational workflow to a comparative analysis of orthogonal biophysical validation techniques, complete with step-by-step protocols.

    The Subject: 2-Bromobenzo[d]oxazol-6-ol

    The molecule at the center of our guide is 2-Bromobenzo[d]oxazol-6-ol. The benzo[d]oxazole scaffold is a privileged structure in medicinal chemistry, found in compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4][5][6] Derivatives have been shown to target kinases, G-protein coupled receptors (GPCRs), and enzymes involved in neurodegenerative diseases like acetylcholinesterase (AChE).[7][8] Given this precedent, a hypothetical computational screen might predict this compound binds to the ATP pocket of a protein kinase, a common target class for this scaffold. Our task is to design a workflow to rigorously test this prediction.

    Part I: The Computational Prediction Workflow

    Before any experimental work can begin, a robust computational model must be generated. This process itself is a series of choices, each with implications for the final prediction's reliability. The goal is to predict the binding pose and estimate the binding affinity of 2-Bromobenzo[d]oxazol-6-ol to our hypothetical kinase target.[1]

    The typical workflow involves:

    • Target Preparation: Obtaining a high-resolution 3D structure of the target protein, often from the Protein Data Bank (PDB).[1]

    • Ligand Preparation: Generating a low-energy 3D conformation of 2-Bromobenzo[d]oxazol-6-ol.

    • Docking and Scoring: Using a docking program (e.g., AutoDock, Glide, FlexX) to explore possible binding poses of the ligand within the defined binding site and ranking them using a scoring function.[9]

    • Post-Docking Analysis: More computationally intensive methods, like molecular dynamics (MD) simulations, can be used to assess the stability of the predicted binding pose over time.[10][11]

    It is crucial to understand that a docking score is a tool for prioritization, not a precise prediction of binding strength.[1] The ultimate test of any docking protocol is its ability to be confirmed by experimental results.[10]

    G cluster_comp Computational Phase Target_Selection Target Identification (e.g., Protein Kinase X) Structure_Prep Protein & Ligand Structure Preparation Target_Selection->Structure_Prep Docking Molecular Docking (Pose Prediction) Structure_Prep->Docking Scoring Scoring & Ranking (Affinity Estimation) Docking->Scoring MD_Sim Molecular Dynamics (Pose Stability Check) Scoring->MD_Sim Hypothesis Binding Hypothesis (Pose + Affinity) MD_Sim->Hypothesis

    Figure 1: High-level computational workflow for generating a binding hypothesis.

    Part II: The Experimental Validation Toolkit: A Comparative Guide

    No single experimental technique can tell the whole story. A robust validation strategy relies on using multiple, orthogonal methods that measure different aspects of the binding interaction. Here, we compare three workhorse biophysical techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Differential Scanning Fluorimetry (DSF).

    FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Differential Scanning Fluorimetry (DSF)
    Primary Output Binding Kinetics (kon, koff), Affinity (KD)[12]Binding Affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS)Thermal Stability Shift (ΔTm)[13]
    Principle Mass-based detection of binding to an immobilized target via changes in refractive index.[14]Measures heat absorbed or released during a binding event in solution.[15]Monitors protein unfolding via fluorescence as temperature increases; ligand binding stabilizes the protein.[16][17]
    Label Requirement Label-free.[18]Label-free.[19]Requires a fluorescent dye (e.g., SYPRO Orange).[16]
    Throughput Medium to High.[18]Low to Medium.High.[17]
    Sample Consumption Low (protein is immobilized).High (requires concentrated protein in solution).[15]Very Low.[20]
    Key Strengths Real-time kinetic data, high sensitivity, wide affinity range (pM to mM).[18][21]"Gold standard" for thermodynamics; provides a complete thermodynamic profile in a single experiment.Rapid, inexpensive, low sample consumption, excellent for initial hit validation and screening.[16][22]
    Key Limitations Protein immobilization can affect activity; mass transport artifacts can occur.High sample consumption; sensitive to buffer mismatches; not suitable for very tight or very weak binders.[23]Indirect measure of binding; not all binding events cause a thermal shift; provides affinity estimates, not precise KD.[20]

    Part III: A Structured Validation Workflow

    A logical, tiered approach ensures that resources are used efficiently. We begin with a rapid, high-throughput method to confirm a binding interaction and then move to more detailed, lower-throughput methods for thermodynamic and kinetic characterization.

    G Start Computational Hit (2-Bromobenzo[d]oxazol-6-ol) Primary_Screen Primary Validation: Does it Bind? (DSF/Thermal Shift Assay) Start->Primary_Screen Decision1 Significant ΔTm? Primary_Screen->Decision1 Secondary_Validation Secondary Validation: How Strong & How Fast? (Surface Plasmon Resonance) Decision1->Secondary_Validation Yes No_Bind Discard/Re-evaluate (No Evidence of Binding) Decision1->No_Bind No Decision2 Confirmed Binding & Kinetics? Secondary_Validation->Decision2 Tertiary_Validation Thermodynamic Profiling: What Drives Binding? (Isothermal Titration Calorimetry) Decision2->Tertiary_Validation Yes Decision2->No_Bind No Validated_Hit Validated Hit (Orthogonally Confirmed) Tertiary_Validation->Validated_Hit

    Figure 2: A tiered workflow for the experimental validation of a computational hit.

    This workflow provides a self-validating system. A positive result in the initial DSF screen (a significant thermal shift) provides the confidence to proceed to SPR. SPR then provides orthogonal confirmation of the interaction and adds crucial kinetic data.[12] Finally, ITC delivers the thermodynamic signature of the binding event, explaining why the interaction occurs (e.g., is it enthalpy-driven or entropy-driven?). Agreement across these disparate methodologies provides very high confidence that the computationally predicted interaction is real.

    Part IV: Detailed Experimental Protocols

    Protocol 1: Primary Validation via Differential Scanning Fluorimetry (DSF)

    Objective: To rapidly determine if 2-Bromobenzo[d]oxazol-6-ol binds to and stabilizes the target kinase.[13][20]

    Materials:

    • Purified target kinase protein (≥95% purity) at 1-2 mg/mL.

    • DSF buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).

    • 2-Bromobenzo[d]oxazol-6-ol stock solution (e.g., 10 mM in DMSO).

    • SYPRO Orange dye (5000x stock).

    • Real-Time PCR instrument capable of a thermal melt.[16]

    • 96-well PCR plates.

    Methodology:

    • Prepare Master Mix: In a microcentrifuge tube, prepare a master mix containing the protein and dye. For a 1 mL final volume, combine:

      • 988 µL DSF Buffer

      • 10 µL Protein stock (for a final concentration of 10-20 µg/mL)

      • 2 µL SYPRO Orange dye (for a 10x final concentration)

    • Aliquot Ligand: Dispense 1 µL of DSF buffer containing 2% DMSO into the "no ligand" control wells of the PCR plate. In the test wells, dispense 1 µL of the 2-Bromobenzo[d]oxazol-6-ol stock solution diluted in DSF buffer to achieve the desired final concentrations (e.g., a serial dilution to test 1 µM to 100 µM).

    • Add Protein: Add 19 µL of the protein/dye master mix to each well for a final volume of 20 µL. Seal the plate securely.

    • Centrifuge: Briefly centrifuge the plate to collect the contents at the bottom of the wells.

    • Thermal Melt: Place the plate in the RT-PCR instrument. Program the instrument to ramp the temperature from 25 °C to 95 °C at a rate of 0.5 °C/minute, collecting fluorescence data at each interval.

    • Data Analysis: Plot fluorescence versus temperature. The melting temperature (Tm) is the midpoint of the unfolding transition. Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the control (protein + DMSO) from the Tm of the wells containing the ligand. A ΔTm of ≥ 2 °C is generally considered a significant stabilizing effect, indicating binding.[16][17]

    Protocol 2: Secondary Validation & Kinetics via Surface Plasmon Resonance (SPR)

    Objective: To confirm a direct binding interaction, quantify the binding affinity (KD), and determine the association (kon) and dissociation (koff) rates.[24]

    Materials:

    • SPR instrument (e.g., Biacore).

    • Sensor chip (e.g., CM5 chip for amine coupling).

    • Amine coupling kit (EDC, NHS, ethanolamine).

    • Purified target kinase protein.

    • SPR running buffer (e.g., HBS-EP+).

    • 2-Bromobenzo[d]oxazol-6-ol solution series in running buffer with matched DMSO concentration.

    Methodology:

    • Chip Preparation & Immobilization:

      • Equilibrate the sensor chip with running buffer.

      • Activate the surface of a flow cell with a 1:1 mixture of EDC/NHS.

      • Inject the target kinase (diluted in a low ionic strength buffer, e.g., 10 mM Acetate pH 5.0) over the activated surface to immobilize it via amine coupling. Aim for an immobilization level of ~5000-10000 Response Units (RU).

      • Deactivate any remaining active esters with an injection of ethanolamine. A second flow cell should be activated and deactivated without protein to serve as a reference surface.

    • Binding Analysis:

      • Prepare a dilution series of 2-Bromobenzo[d]oxazol-6-ol in running buffer (e.g., 0.1 µM to 50 µM). Include a buffer-only (zero concentration) sample for double referencing.

      • Inject the compound solutions over both the target and reference flow cells at a constant flow rate (e.g., 30 µL/min). Allow sufficient time for association (e.g., 120 seconds) and dissociation (e.g., 300 seconds).

      • After each cycle, regenerate the sensor surface with a short pulse of a mild denaturant (e.g., 50 mM NaOH or Glycine-HCl pH 2.0) if necessary to remove all bound compound.

    • Data Analysis:

      • Subtract the reference flow cell data from the target flow cell data to correct for bulk refractive index changes.

      • Subtract the zero-concentration (buffer) injection data to correct for any system drift.

      • Fit the resulting sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir model) to determine kon, koff, and the equilibrium dissociation constant (KD = koff/kon).[12]

    Conclusion

    The validation of a computational binding model is a cornerstone of modern, efficient drug discovery. By progressing from a high-throughput thermal shift assay to confirm engagement, to surface plasmon resonance for kinetic and affinity determination, and finally to isothermal titration calorimetry for thermodynamic profiling, researchers can build an unassailable, data-driven case for a ligand's interaction with its target. This orthogonal, multi-method approach transforms a computational prediction from a mere hypothesis into a validated, actionable starting point for lead optimization. It ensures that the significant resources required for drug development are invested in chemical matter with a high probability of success, a principle that lies at the heart of scientific integrity and industrial efficiency.

    References

    • Using Differential Scanning Fluorimetry (DSF) to Detect Ligand Binding with Purified Protein. Springer Nature Experiments. Available at: [Link]

    • Using Differential Scanning Fluorimetry (DSF) to Detect Ligand Binding with Purified Protein. Purdue University. Available at: [Link]

    • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. PubMed. Available at: [Link]

    • The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability. The Wolfson Centre for Applied Structural Biology. Available at: [Link]

    • The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability. PubMed. Available at: [Link]

    • Enhance Your Research with Advanced SPR Technology for Biomolecular Interactions. Nuvisan. Available at: [Link]

    • The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability. Semantic Scholar. Available at: [Link]

    • Molecular Docking in Drug Discovery: Techniques, Applications, and Advancements. chemRxiv. Available at: [Link]

    • ITC Assay Service for Drug Discovery. Reaction Biology. Available at: [Link]

    • SPR for Characterizing Biomolecular Interactions. Rapid Novor. Available at: [Link]

    • Design, synthesis, and biological evaluation of benzo[d]oxazole-2-thio and oxazolo[4,5-b]pyridine-2-thio derivatives. Pure and Applied Chemistry. Available at: [Link]

    • Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Bio-protocol. Available at: [Link]

    • Lessons from Docking Validation. Michigan State University. Available at: [Link]

    • Binding Kinetics of Aptamer Interactions Using Surface Plasmon Resonance. Nicoya. Available at: [Link]

    • ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE. IQS, CSIC. Available at: [Link]

    • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. Available at: [Link]

    • Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. Available at: [Link]

    • Major biological targets of benzoxazole derivatives patented prior to... ResearchGate. Available at: [Link]

    • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PMC. Available at: [Link]

    • Computational methods for binding site prediction on macromolecules. Cambridge University Press & Assessment. Available at: [Link]

    • Design and Synthesis of New Benzo[d]oxazole-Based Derivatives and Their Neuroprotective Effects on β-Amyloid-Induced PC12 Cells. MDPI. Available at: [Link]

    • Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. PMC. Available at: [Link]

    • A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. IJMPR. Available at: [Link]

    • Validation guidelines for drug-target prediction methods. Taylor & Francis Online. Available at: [Link]

    • Exploring the computational methods for protein-ligand binding site prediction. PMC. Available at: [Link]

    • Development and experimental validation of computational methods for human antibody affinity enhancement. Oxford Academic. Available at: [Link]

    • Computational Prediction and Experimental Validation of the Unique Molecular Mode of Action of Scoulerine. MDPI. Available at: [Link]

    Sources

    Comparative

    structural validation of 2-Bromobenzo[d]oxazol-6-ol using 2D NMR techniques (COSY/HMBC)

    Executive Summary & Analytical Challenge The structural validation of halogenated benzoxazole derivatives, such as 2-Bromobenzo[d]oxazol-6-ol , is a critical quality control step in preclinical drug development. Distingu...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary & Analytical Challenge

    The structural validation of halogenated benzoxazole derivatives, such as 2-Bromobenzo[d]oxazol-6-ol , is a critical quality control step in preclinical drug development. Distinguishing this specific molecule from its positional isomers (e.g., 2-bromo-5-hydroxybenzoxazole) requires absolute certainty regarding the aromatic spin system and the exact placement of the bromine and hydroxyl substituents.

    While 1D 1H and 13C NMR provide foundational chemical shift data, two-dimensional (2D) NMR techniques—specifically Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC)—are mandatory for definitive structural elucidation[1]. This guide objectively compares the performance of a standard 400 MHz Room Temperature (RT) Probe against a 600 MHz CryoProbe workflow, detailing the causality behind experimental choices and providing field-proven, self-validating protocols.

    The Causality of Experimental Choices in 2D NMR

    To validate 2-Bromobenzo[d]oxazol-6-ol, the analytical strategy must solve two distinct structural problems using targeted 2D techniques:

    A. Defining the Aromatic Spin System (COSY)

    The molecule possesses three aromatic protons: H-4, H-5, and H-7. COSY maps homonuclear through-bond scalar couplings ( 3JHH​ ). The ortho-coupling between H-4 and H-5 (~8 Hz) will produce a strong cross-peak, while H-7 will only show a weak meta-coupling (~2 Hz) to H-5. This distinct coupling pattern isolates the continuous H-4/H-5/H-7 spin network, immediately ruling out isomers with para-oriented protons[1].

    B. Unambiguous Substituent Placement (HMBC)

    COSY cannot determine the absolute position of the heteroatoms. HMBC is required to map heteronuclear couplings across 2 to 3 bonds ( 2JCH​ and 3JCH​ )[2].

    • Validating the Hydroxyl Position: To prove the hydroxyl is at C-6 (and not C-5), H-4 must show a 3JCH​ correlation to C-6 and C-7a, while H-7 must show a 2JCH​ correlation to C-6 and a 3JCH​ correlation to C-3a.

    • Validating the Bromine Position: Identifying the C-2 bromine position relies on detecting the highly shielded quaternary C-2 carbon via weak long-range correlations from the aromatic protons.

    Technology Comparison: 400 MHz RT Probe vs. 600 MHz CryoProbe

    When analyzing mass-limited samples (e.g., <2 mg of an isolated impurity), hardware dictates the success of the HMBC experiment. Standard RT probes operate with electronics at ambient temperature, introducing significant thermal noise. In contrast, CryoProbes cool the RF coil and preamplifier to ~20 K using helium gas, drastically reducing Johnson-Nyquist noise[3].

    This hardware shift provides up to a 4x increase in signal-to-noise (S/N) ratio, which translates to a 16x reduction in acquisition time[4]. For 2-Bromobenzo[d]oxazol-6-ol, this sensitivity is often the difference between missing and observing the critical 4JCH​ correlation to the C-2 carbon.

    Performance Metric400 MHz Standard RT Probe600 MHz CryoProbeImpact on 2-Bromobenzo[d]oxazol-6-ol Validation
    Coil Temperature ~298 K (Ambient)~20 K (Helium-cooled)Reduces thermal noise, drastically lowering the limit of detection[3].
    Relative S/N Ratio 1x (Baseline)3x to 4xEnables detection of weak 4JCH​ correlations to the C-2 carbon[4].
    HMBC Acquisition Time 12–16 Hours1–2 HoursAccelerates high-throughput structural elucidation workflows.
    Resolution (Dispersion) StandardHighPrevents peak overlap between C-3a and C-7a quaternary carbons.

    Self-Validating Experimental Protocol

    To ensure data integrity, the following step-by-step methodology incorporates internal validation checks at every stage of the workflow.

    Step 1: Sample Preparation & Solvent Selection

    • Action: Dissolve 2-5 mg of 2-Bromobenzo[d]oxazol-6-ol in 600 µL of DMSO-d6 containing TMS as an internal standard.

    • Causality & Validation: DMSO-d6 is chosen over CDCl3 because it extensively hydrogen-bonds with the C-6 hydroxyl group, slowing its chemical exchange rate. Validation Check: If the -OH proton appears as a sharp singlet (typically around 9-10 ppm), it serves as a secondary anchor point for HMBC correlations to C-5, C-6, and C-7.

    Step 2: Shimming & Line Shape Optimization

    • Action: Perform 3D gradient shimming on the sample.

    • Causality & Validation: Validation Check: Monitor the solvent residual peak (DMSO quintet at 2.50 ppm). A line width at half-height (FWHM) of < 1.0 Hz validates that the magnetic field is homogeneous enough to resolve the critical 2 Hz meta-coupling between H-5 and H-7 in the COSY spectrum.

    Step 3: Pulse Calibration (P1)

    • Action: Calibrate the 90-degree pulse ( 1H and 13C ) specifically for the sample.

    • Causality & Validation: Accurate pulse widths ensure maximum coherence transfer during multidimensional sequences, preventing signal loss in insensitive nuclei like 13C .

    Step 4: COSY & HMBC Acquisition

    • Action: Acquire COSY to confirm the H-4/H-5/H-7 spin system. Acquire HMBC with a long-range J-coupling delay optimized for 8 Hz (62.5 ms).

    • Causality & Validation: Validation Check: If the C-2 quaternary carbon is not visible in the primary HMBC, the protocol mandates running a secondary HMBC optimized for 4 Hz (125 ms) to capture weaker 4JCH​ correlations. This ensures the structure is unambiguously solved without data contradictions[2].

    Visualizing the Validation Workflows

    Workflow A Sample Preparation (DMSO-d6) B 1D NMR Acquisition (1H & 13C) A->B C 2D COSY (H-H Connectivity) B->C D 2D HSQC (1-Bond C-H) B->D F Structural Elucidation (Isomer Validation) C->F E 2D HMBC (Long-Range C-H) D->E E->F

    2D NMR workflow for the structural elucidation of benzoxazole derivatives.

    HMBC cluster_protons Aromatic Protons cluster_carbons Key Quaternary Carbons H4 H-4 C6 C-6 H4->C6 3J C7a C-7a H4->C7a 3J H5 H-5 C3a C-3a H5->C3a 3J H7 H-7 H7->C3a 3J H7->C6 2J

    Key HMBC correlations validating the C-6 hydroxyl position in 2-Bromobenzo[d]oxazol-6-ol.

    References

    • Bruker. "CryoProbes for NMR - Cryogenic Probes." Bruker.com.
    • Cornell NMR and Chemistry MS Facilities.
    • MDPI.
    • Journal of Chemical Information and Modeling.

    Sources

    Safety & Regulatory Compliance

    Safety

    2-Bromobenzo[d]oxazol-6-ol proper disposal procedures

    Comprehensive Operational Guide: Handling and Disposal of 2-Bromobenzo[d]oxazol-6-ol As a Senior Application Scientist, I frequently audit drug development laboratories where the mishandling of halogenated intermediates...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Comprehensive Operational Guide: Handling and Disposal of 2-Bromobenzo[d]oxazol-6-ol

    As a Senior Application Scientist, I frequently audit drug development laboratories where the mishandling of halogenated intermediates leads to regulatory non-compliance, inflated disposal costs, and compromised personnel safety. 2-Bromobenzo[d]oxazol-6-ol (CAS: 1806319-20-9) is a highly valuable pharmacophore building block used in medicinal chemistry. However, its brominated heterocyclic structure necessitates strict, causality-driven handling and disposal protocols.

    This guide provides a self-validating operational system to ensure your laboratory manages this compound with maximum safety and regulatory adherence.

    Molecular Causality & Hazard Assessment

    To handle a chemical safely, you must first understand the "why" behind its hazard profile. 2-Bromobenzo[d]oxazol-6-ol contains a benzoxazole core substituted with a bromine atom and a phenolic hydroxyl group.

    • Dermal and Mucous Membrane Irritation: The lipophilic nature of the brominated aromatic ring allows the compound to readily interact with cellular lipid bilayers, while the hydroxyl group can participate in disruptive hydrogen bonding. This dual nature is the mechanistic cause behind its GHS hazard classifications: H315 (Skin irritation), H319 (Serious eye irritation), and H335 (Respiratory irritation)[1].

    • Thermal Reactivity & Disposal Implications: The presence of the bromine atom classifies this compound strictly as a Halogenated Organic Compound [2]. When subjected to thermal destruction (incineration), the bromine atoms are converted into hydrogen bromide (HBr) gas[3]. HBr is a highly corrosive acid gas that will rapidly degrade the refractory lining of standard non-halogenated solvent incinerators.

    Physicochemical and Hazard Summary

    Summarizing the quantitative and qualitative data ensures your Environmental Health and Safety (EHS) team can rapidly integrate this compound into facility workflows.

    ParameterSpecificationOperational Causality
    Chemical Name 2-Bromobenzo[d]oxazol-6-olTarget compound identification for inventory.
    CAS Number 1806319-20-9Essential for precise SDS tracking and regulatory logging.
    Hazard Codes H302, H315, H319, H335[4]Dictates mandatory use of fume hoods and dermal protection.
    Waste Class Halogenated Organic Waste[2]Cannot be mixed with standard solvents; requires specialized destruction.
    Combustion Byproducts HBr, COx, NOx[5]Mandates disposal via facilities equipped with caustic scrubbers.

    Standard Operating Procedure: Safe Handling & Preparation

    Do not treat this compound as a benign powder. The following protocol ensures a self-validating safety loop during standard laboratory operations.

    Step 1: Environmental Control

    • Action: Conduct all weighing, transfer, and solubilization operations within a certified chemical fume hood with a minimum face velocity of 100 fpm.

    • Causality: The compound is a known respiratory irritant (H335). Powders can easily aerosolize during transfer; the fume hood's negative pressure prevents these micro-particulates from entering the technician's breathing zone.

    Step 2: Donning Appropriate PPE

    • Action: Equip a fully buttoned lab coat, chemical-splash goggles, and double nitrile gloves.

    • Causality: Standard safety glasses allow lateral dust ingress. Goggles provide a full orbital seal against H319 eye irritation risks. Double gloving ensures that if the outer glove is contaminated, it can be immediately doffed without exposing the skin.

    Step 3: Material Transfer

    • Action: Use an anti-static weighing spatula and a grounded balance.

    • Causality: Static charge buildup causes fine halogenated powders to repel from the spatula and aerosolize, leading to inaccurate molarity in your drug screening assays and increasing exposure risk.

    Step 4: Spill Response Protocol

    • Action: If a powder spill occurs, do not dry sweep . Cover the spill with a damp absorbent pad, carefully wipe inward to consolidate the powder, and place the contaminated pad into a solid halogenated waste container.

    • Causality: Dry sweeping generates aerosolized dust, exacerbating inhalation hazards. Dampening the pad suppresses dust generation, ensuring the compound remains localized.

    Procedural Disposal Plan: The Halogenated Waste Stream

    The most critical operational failure I observe in labs is the mixing of halogenated and non-halogenated waste. Doing so violates EPA Resource Conservation and Recovery Act (RCRA) guidelines and drastically inflates facility disposal costs[2].

    Step 1: Strict Segregation

    • Action: Designate a specific, chemically compatible high-density polyethylene (HDPE) container exclusively for "Halogenated Organic Waste." Never pour 2-Bromobenzo[d]oxazol-6-ol solutions into the standard "Non-Halogenated" carboy.

    • Causality: Halogenated waste requires specialized, high-cost thermal destruction. Contaminating a 20-liter non-halogenated carboy with even 50 mL of brominated waste converts the entire carboy into halogenated waste, multiplying the disposal cost by up to 500%.

    Step 2: Compliant Labeling

    • Action: Affix an EPA-compliant Hazardous Waste label immediately upon the first drop of waste entering the container. Explicitly list the constituents (e.g., "DMSO 99%, 2-Bromobenzo[d]oxazol-6-ol <1%").

    • Causality: Unidentified waste ("unknowns") cannot be legally transported by vendors and require expensive analytical testing prior to disposal.

    Step 3: Final Thermal Destruction (Vendor Level)

    • Action: Ensure your licensed waste vendor routes this material to a rotary kiln incinerator operating above 1000°C.

    • Causality: The extreme temperature ensures the complete destruction of the stable benzoxazole ring. Furthermore, the incinerator must be equipped with a caustic scrubber (e.g., sodium hydroxide spray)[6]. As the compound burns, it releases toxic HBr gas; the caustic scrubber neutralizes the HBr into harmless sodium bromide (NaBr) salts and water before the exhaust is released into the atmosphere[5].

    Disposal Decision Workflow

    The following diagram illustrates the logical decision tree for routing 2-Bromobenzo[d]oxazol-6-ol waste, ensuring your team visually understands the segregation mandate.

    G Start 2-Bromobenzo[d]oxazol-6-ol Waste Generation Decision Physical State? Start->Decision Solid Solid Waste (Contaminated PPE, Powders) Decision->Solid Solid Liquid Liquid Waste (Dissolved in Solvent) Decision->Liquid Liquid Halogenated Halogenated Organic Waste Stream Solid->Halogenated Liquid->Halogenated Contains Bromine NonHalogenated Non-Halogenated Waste Stream Liquid->NonHalogenated DO NOT MIX Incineration High-Temp Incineration (>1000°C) Halogenated->Incineration Scrubbing Caustic Scrubbing (Neutralizes HBr Gas) Incineration->Scrubbing

    Fig 1: Disposal workflow for 2-Bromobenzo[d]oxazol-6-ol emphasizing strict halogenated waste segregation.

    References

    • University of Tennessee Institute of Agriculture (UTIA) Safety Office. "Laboratory Hazardous Waste Management Guide." UTIA Environmental Health & Safety. Available at: [Link]

    • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA Hazardous Waste Programs. Available at:[Link]

    Sources

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